2-Succinylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-carboxypropanoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c12-9(5-6-10(13)14)7-3-1-2-4-8(7)11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVWQNVQRXFZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181839 | |
| Record name | o-Succinylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27415-09-4 | |
| Record name | 2-Carboxy-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27415-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Succinylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027415094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Succinylbenzoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02251 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | o-Succinylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-SUCCINYLBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX4Y7I0FTT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the 2-Succinylbenzoate Biosynthesis Pathway in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menaquinone (Vitamin K2) is an essential component of the electron transport chain in Escherichia coli, particularly under anaerobic conditions. The biosynthesis of its naphthoquinone ring initiates with the conversion of chorismate to 2-succinylbenzoate (OSB), a pathway of significant interest for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core enzymatic steps in the OSB biosynthesis pathway in E. coli, detailing the enzymes MenC, MenD, MenE, and MenB. It presents available quantitative data on enzyme kinetics and metabolite concentrations in structured tables for comparative analysis. Furthermore, this guide offers detailed experimental protocols for the expression, purification, and activity assays of the key enzymes, alongside Graphviz visualizations of the biochemical pathway and experimental workflows to facilitate a deeper understanding of this critical metabolic route.
Introduction
Escherichia coli, a facultative anaerobe, utilizes menaquinone (MK-8) as a key electron carrier during anaerobic respiration. The biosynthesis of menaquinone is a multi-step process, with the formation of the bicyclic naphthoquinone ring being a critical stage. This process begins with the conversion of the shikimate pathway product, chorismate, into o-succinylbenzoate (OSB). The enzymes responsible for this transformation are encoded by the men gene cluster. Due to its essentiality for anaerobic growth and its absence in humans, the menaquinone biosynthesis pathway presents an attractive target for the development of new antibiotics. This guide focuses on the core enzymatic steps leading to the formation of 1,4-dihydroxy-2-naphthoate (DHNA) from chorismate, a key intermediate derived from OSB.
The Core this compound Biosynthesis Pathway
The biosynthesis of this compound and its subsequent conversion to DHNA is catalyzed by a series of four enzymes: MenD, MenC, MenE, and MenB. These enzymes work in concert to transform chorismate and α-ketoglutarate into the naphthoquinoid precursor. Overexpression of the genes encoding these enzymes has been shown to increase the production of menaquinone-8 in E. coli[1].
MenD: 2-Succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) Synthase
The pathway initiates with the reaction catalyzed by MenD, which was previously thought to directly produce SHCHC. However, more recent studies have re-evaluated its activity, suggesting that the genuine product is 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid (SEPHCHC)[2][3][4]. SEPHCHC is an unstable intermediate that spontaneously converts to SHCHC. MenD is a thiamine diphosphate (ThDP)-dependent enzyme and is considered to catalyze the first committed step in menaquinone biosynthesis.
MenC: o-Succinylbenzoate (OSB) Synthase
MenC catalyzes the dehydration of SHCHC to form o-succinylbenzoate (OSB). This reaction is a key step in the aromatization of the cyclohexane ring.
MenE: o-Succinylbenzoate-CoA Ligase
MenE activates OSB by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction, forming o-succinylbenzoyl-CoA (OSB-CoA). This activation is essential for the subsequent cyclization reaction. The systematic name for this enzyme is this compound:CoA ligase (AMP-forming)[5].
MenB: 1,4-Dihydroxy-2-naphthoate (DHNA) Synthase
The final enzyme in this core pathway is MenB, which catalyzes the intramolecular Claisen condensation of OSB-CoA to form the bicyclic product, 1,4-dihydroxy-2-naphthoyl-CoA. This is then thought to be hydrolyzed to DHNA by an as-yet-unidentified thioesterase. MenB is a member of the crotonase fold superfamily and does not require any cofactors for its catalytic activity[5].
Quantitative Data
A thorough understanding of the this compound biosynthesis pathway requires quantitative data on enzyme kinetics and metabolite concentrations. While comprehensive data for all enzymes and intermediates in E. coli is not fully available in the literature, this section summarizes the known values.
Enzyme Kinetic Parameters
The following table summarizes the available kinetic data for the Men enzymes in E. coli. It is important to note that there are significant gaps in the literature for the Michaelis-Menten constants (Km and kcat) for the E. coli enzymes.
| Enzyme | Gene | Substrate(s) | Product(s) | Specific Activity | Km | kcat | Optimal pH | Optimal Temperature (°C) |
| MenE | menE | o-Succinylbenzoate, ATP, CoA | o-Succinylbenzoyl-CoA, AMP, PPi | 3.2 µmol/min/mg[5] | - | - | 7.5[5] | 30[5] |
| MenB | menB | o-Succinylbenzoyl-CoA | 1,4-Dihydroxy-2-naphthoyl-CoA | - | - | - | - | - |
| MenC | menC | SHCHC | o-Succinylbenzoate | - | - | - | - | - |
| MenD | menD | Isochorismate, α-ketoglutarate | SEPHCHC | - | - | - | - | - |
Note: Data for Km and kcat for the E. coli enzymes are largely unavailable in the reviewed literature. The specific activity for MenE is provided. MenB does not require cofactors.
Metabolite Concentrations
The intracellular concentrations of metabolites can provide insights into the regulation and flux of a metabolic pathway. The following table presents reported intracellular concentrations of relevant precursors in E. coli. These values can vary significantly depending on the strain, growth conditions, and genetic modifications.
| Metabolite | Abbreviation | Intracellular Concentration (nmol/L) |
| Chorismate | - | Data not available |
| o-Succinylbenzoate | OSB | Data not available |
Note: Specific intracellular concentrations for the intermediates of the OSB pathway are not well-documented in the literature under conditions of high menaquinone synthesis.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and enzymatic assays of the Men proteins. These protocols are based on common practices for recombinant protein production in E. coli and can be adapted for specific research needs.
Recombinant Protein Expression and Purification
A general protocol for the expression and purification of His-tagged Men proteins (MenC, MenD, MenE, and MenB) from E. coli is outlined below. This protocol utilizes Nickel-NTA affinity chromatography.
4.1.1. Expression
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the gene of interest (e.g., menC, menD, menE, or menB) with an N- or C-terminal His6-tag.
-
Culture Growth: Inoculate a single colony into 5-10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculation of Larger Culture: The next day, inoculate 1 L of LB broth containing the antibiotic with the overnight culture to an initial OD600 of 0.05-0.1.
-
Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Incubation: Continue to incubate the culture for 3-16 hours. The optimal induction time and temperature (e.g., 16-30°C) should be determined empirically for each protein to maximize the yield of soluble protein.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.
4.1.2. Purification (Native Conditions)
-
Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Binding: Load the clarified lysate onto the equilibrated Ni-NTA column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with 5-10 column volumes of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column).
Enzyme Activity Assays
4.2.1. MenC (o-Succinylbenzoate Synthase) Assay
The activity of MenC can be monitored by measuring the formation of OSB from SHCHC. As SHCHC is not commercially available, it is typically generated in situ from isochorismate and α-ketoglutarate using purified MenD. The formation of OSB can be monitored by high-performance liquid chromatography (HPLC).
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ThDP, 0.5 mM isochorismate, 1 mM α-ketoglutarate, and a purified preparation of MenD.
-
Initiate SHCHC synthesis: Incubate the mixture at 37°C for 30-60 minutes to allow for the synthesis of SHCHC.
-
Initiate MenC reaction: Add purified MenC to the reaction mixture.
-
Time Points: At various time points, withdraw aliquots of the reaction and stop the reaction by adding an equal volume of ice-cold methanol or an appropriate acid.
-
Analysis: Centrifuge the samples to remove precipitated protein and analyze the supernatant by reverse-phase HPLC to quantify the amount of OSB produced. A C18 column can be used with a mobile phase of acetonitrile and water with 0.1% trifluoroacetic acid. The elution of OSB can be monitored by absorbance at approximately 254 nm.
4.2.2. MenE (o-Succinylbenzoate-CoA Ligase) Assay
The activity of MenE can be measured using a coupled spectrophotometric assay. The production of AMP can be coupled to the oxidation of NADH through the activities of myokinase, pyruvate kinase, and lactate dehydrogenase.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 100 mM KCl, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units/mL myokinase, 5 units/mL pyruvate kinase, and 10 units/mL lactate dehydrogenase.
-
Background Reading: Add purified MenE and 0.5 mM CoA to the cuvette and monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate Reaction: Initiate the reaction by adding 0.5 mM o-succinylbenzoate.
-
Measurement: Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of the reaction can be calculated using the molar extinction coefficient of NADH (6220 M-1cm-1).
4.2.3. MenB (1,4-Dihydroxy-2-naphthoate Synthase) Coupled Assay
The activity of MenB is typically measured in a coupled assay with MenE, where MenE generates the substrate for MenB, OSB-CoA. The formation of the product, DHNA (after hydrolysis of DHNA-CoA), can be monitored by HPLC.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM ATP, 0.5 mM CoA, 0.5 mM o-succinylbenzoate, and purified MenE.
-
Initiate OSB-CoA synthesis: Incubate the mixture at 37°C for 15-30 minutes to generate OSB-CoA.
-
Initiate MenB reaction: Add purified MenB to the reaction mixture.
-
Time Points: At various time points, withdraw aliquots and stop the reaction.
-
Hydrolysis and Analysis: The product, 1,4-dihydroxy-2-naphthoyl-CoA, can be hydrolyzed to DHNA by adjusting the pH to basic conditions or by the addition of a non-specific thioesterase. The formation of DHNA is then quantified by reverse-phase HPLC, monitoring at a wavelength of approximately 248 nm.
Visualizations
Diagrams of the signaling pathway and experimental workflows are provided below to aid in the visualization of the described processes.
This compound Biosynthesis Pathway
References
- 1. Metabolic engineering of menaquinone-8 pathway of Escherichia coli as a microbial platform for vitamin K production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 4. Menaquinone biosynthesis in Escherichia coli: identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate as a novel intermediate and re-evaluation of MenD activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
The Central Role of o-Succinylbenzoate in the Menaquinone (Vitamin K2) Biosynthetic Pathway: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Menaquinone (MK), or vitamin K2, is a vital lipid-soluble vitamin that functions as a crucial electron carrier in the respiratory chains of numerous bacteria. The biosynthetic pathway of menaquinone is absent in humans, making its constituent enzymes attractive targets for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the menaquinone biosynthesis pathway, with a specific focus on the pivotal role of the intermediate, o-succinylbenzoate (OSB). We will detail the enzymatic reactions leading to the formation of OSB and its subsequent conversion into the naphthoquinone ring of menaquinone. This document includes a summary of quantitative enzymatic data, detailed experimental protocols for key enzymes, and pathway visualizations to facilitate a comprehensive understanding of this essential metabolic process.
Introduction to Menaquinone (Vitamin K2) Biosynthesis
Menaquinone (MK) is essential for anaerobic respiration in many Gram-positive and Gram-negative bacteria, where it facilitates electron transport and ATP generation.[1] The biosynthesis of MK is a multi-step enzymatic process that begins with chorismate, a key branch-point intermediate derived from the shikimate pathway.[1][2] The pathway involves a series of enzymes, encoded by the men genes (menF, menD, menH, menC, menE, menB, menA), which collaboratively construct the menaquinone molecule.[3][4] A central phase of this pathway is the synthesis and subsequent modification of o-succinylbenzoate (OSB), which serves as the aromatic precursor to the bicyclic naphthoquinone core of vitamin K2.[5]
The o-Succinylbenzoate (OSB) Branch of the Pathway
The formation and activation of OSB involves a sequence of four key enzymatic steps, converting the shikimate pathway-derived intermediate, isochorismate, into an activated thioester ready for cyclization.
MenD: SEPHCHC Synthase
The synthesis begins with the enzyme 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic-acid (SEPHCHC) synthase, encoded by the menD gene.[6] MenD is a thiamine diphosphate-dependent enzyme that catalyzes the condensation of isochorismate with 2-oxoglutarate.[1][6] This reaction involves the decarboxylation of 2-oxoglutarate and results in the formation of the first key intermediate, SEPHCHC.[5][6]
MenH: SHCHC Synthase
The next step is catalyzed by 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) synthase, the product of the menH gene.[7][8] MenH facilitates the elimination of pyruvate from SEPHCHC, leading to the formation of SHCHC.[8][9] This enzyme was initially misidentified as a thioesterase but has been definitively characterized as the SHCHC synthase.[8][10]
MenC: o-Succinylbenzoate (OSB) Synthase
The formation of the key aromatic intermediate, o-succinylbenzoate, is catalyzed by OSB synthase (OSBS), encoded by the menC gene.[11] This enzyme belongs to the enolase superfamily and catalyzes the exergonic dehydration of SHCHC to produce OSB.[12][13] The reaction requires a divalent cation, typically Mg²⁺ or Mn²⁺, for its activity.[11]
MenE: o-Succinylbenzoate-CoA Ligase
Before cyclization can occur, OSB must be activated. This activation is performed by o-succinylbenzoate-CoA ligase, the product of the menE gene.[14][15] MenE catalyzes the ligation of coenzyme A (CoA) to the succinyl carboxyl group of OSB. This is an ATP-dependent reaction that proceeds via an OSB-AMP intermediate and yields o-succinylbenzoyl-CoA (OSB-CoA), AMP, and diphosphate.[1][14] The activity of MenE is significantly enhanced by the presence of divalent cations, particularly Mg²⁺.[14]
Naphthoquinone Ring Formation
MenB: 1,4-Dihydroxy-2-Naphthoyl-CoA Synthase
The final step in the formation of the naphthoquinone ring from the OSB-derived intermediate is catalyzed by 1,4-dihydroxy-2-naphthoyl-CoA synthase, encoded by the menB gene.[16] MenB, a member of the crotonase superfamily, catalyzes an intramolecular Claisen-type condensation of OSB-CoA to form the bicyclic product, 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA).[1][17][18] DHNA-CoA is the immediate precursor to the naphthoquinone head group of menaquinone.
The subsequent steps in the pathway involve the removal of the CoA group from DHNA-CoA, followed by prenylation (catalyzed by MenA) and methylation to yield the final menaquinone molecule.[4]
Visualization of the OSB Pathway
Diagram 1: Menaquinone Biosynthesis Pathway
References
- 1. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12950E [pubs.rsc.org]
- 2. Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q): a perspective on enzymatic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic-acid synthase - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase - Wikipedia [en.wikipedia.org]
- 9. Identification and characterization of (1R,6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase in the menaquinone biosynthesis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EC 4.2.1.113 [iubmb.qmul.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 15. uniprot.org [uniprot.org]
- 16. Naphthoate synthase - Wikipedia [en.wikipedia.org]
- 17. Structure of Staphylococcus aureus 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) in complex with acetoacetyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
O-Succinylbenzoate Synthase (MenC): A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-succinylbenzoate synthase (MenC), a key enzyme in the menaquinone (vitamin K2) biosynthetic pathway, catalyzes the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to produce o-succinylbenzoate (OSB). As an essential enzyme for anaerobic growth in many pathogenic bacteria, MenC represents a promising target for the development of novel antimicrobial agents. This technical guide provides an in-depth analysis of the MenC mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic process and related workflows.
Introduction
O-succinylbenzoate synthase (MenC) is a member of the enolase superfamily, a group of enzymes that typically catalyze the dehydration of carboxylic acids.[1][2] In the biosynthesis of menaquinone, MenC performs a crucial dehydration step, converting SHCHC to OSB.[1] This reaction is vital for the survival of numerous bacterial species, including pathogens, making MenC an attractive target for antimicrobial drug design. Understanding the intricate details of its catalytic mechanism is paramount for the rational design of potent and specific inhibitors.
Molecular Structure and Active Site
The three-dimensional structure of Escherichia coli MenC has been elucidated by X-ray crystallography, providing significant insights into its function. The structure of the apoenzyme is available under PDB ID 1FHU , and the structure in complex with Mg²⁺ and the product o-succinylbenzoate is available under PDB ID 1FHV .[2][3]
The enzyme is a monomer and features a characteristic two-domain architecture common to the enolase superfamily.[3] The active site is located at the interface of these two domains and contains a catalytically essential divalent metal ion, typically Mg²⁺, which is coordinated by several conserved acidic residues.[3]
Two lysine residues, Lys133 and Lys235 (in E. coli), are critical for catalysis and are situated within the active site.[1] These residues play distinct and essential roles in the chemical transformation of the substrate.
Catalytic Mechanism
The dehydration of SHCHC to OSB catalyzed by MenC proceeds through a stereospecific syn-elimination pathway. The currently accepted mechanism involves a two-step process initiated by a general base and stabilized by electrostatic interactions within the active site.
Step 1: Proton Abstraction and Formation of an Enediolate Intermediate
The catalytic cycle begins with the abstraction of a proton from the C1 position of the SHCHC substrate by the ε-amino group of Lys133 , which acts as a general base.[1][4] This proton abstraction is facilitated by the electrostatic environment of the active site and results in the formation of a negatively charged enediolate anion intermediate.[1]
Step 2: Stabilization of the Intermediate and Elimination of Water
The enediolate intermediate is stabilized by two key interactions:
-
Coordination with Mg²⁺: The carboxylate group of the intermediate coordinates with the essential Mg²⁺ ion, neutralizing the negative charge.[1]
-
Cation-π Interaction: The cyclohexadienyl ring of the intermediate is stabilized by a cation-π interaction with the positively charged ε-amino group of Lys235 .[1]
Following the formation of the stabilized intermediate, Lys133 , now acting as a general acid, donates a proton to the hydroxyl group at C6 of the substrate.[1] This protonation facilitates the elimination of a water molecule, leading to the formation of the final product, o-succinylbenzoate (OSB), and the regeneration of the enzyme's active site for the next catalytic cycle.
Quantitative Data
The following tables summarize the available quantitative data for o-succinylbenzoate synthase and related mutants.
Table 1: Kinetic Parameters of o-Succinylbenzoate Synthase
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Divalent Cation | Reference |
| Amycolatopsis sp. | SHCHC | N/A | N/A | 2.5 x 10⁵ | Mn²⁺ | [5] |
| Amycolatopsis sp. | N-succinyl-(S)-phenylglycine | N/A | N/A | 2.0 x 10⁵ | Mn²⁺ | [5] |
| Amycolatopsis sp. | N-acetyl-(S)-methionine | N/A | N/A | 3.1 x 10² | Mn²⁺ | [5] |
N/A: Not available in the cited literature.
Table 2: Effects of Site-Directed Mutagenesis on E. coli MenC Activity
| Mutant | Activity | Reference |
| K133A | No detectable activity | [4] |
| K133R | No detectable activity | [4] |
| K235A | No detectable activity | [4] |
| K235R | No detectable activity | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of MenC.
Enzymatic Synthesis of SHCHC
The substrate for MenC, 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC), is unstable and not commercially available. It is typically generated in situ or enzymatically synthesized. The following is a general protocol for the enzymatic synthesis of SHCHC using the preceding enzymes in the menaquinone pathway, isochorismate synthase (MenF) and SHCHC synthase (MenH).
Materials:
-
Chorismate
-
α-ketoglutarate
-
Thiamine pyrophosphate (TPP)
-
MgCl₂
-
Purified MenF enzyme
-
Purified MenH enzyme
-
Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
Protocol:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM MgCl₂, 0.2 mM TPP, 1 mM α-ketoglutarate, and 0.5 mM chorismate.
-
Add purified MenF and MenH enzymes to the reaction mixture. The optimal concentrations of the enzymes should be determined empirically.
-
Incubate the reaction at 37°C. The progress of the reaction can be monitored by observing the decrease in chorismate absorbance at 278 nm or by HPLC analysis.
-
Due to the instability of SHCHC, it is recommended to use the reaction mixture containing the synthesized SHCHC directly in subsequent MenC assays.
O-Succinylbenzoate Synthase (MenC) Enzyme Assay
This protocol describes a spectrophotometric assay to determine the activity of MenC by monitoring the formation of the product, o-succinylbenzoate.
Materials:
-
Purified MenC enzyme
-
Freshly prepared SHCHC solution (from the enzymatic synthesis protocol)
-
Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
MgCl₂
-
Spectrophotometer capable of measuring absorbance at 254 nm
Protocol:
-
Prepare the assay mixture in a quartz cuvette containing 50 mM Tris-HCl (pH 8.0) and 1 mM MgCl₂.
-
Add a known amount of the freshly prepared SHCHC solution to the cuvette. The final concentration of SHCHC should be varied to determine kinetic parameters.
-
Initiate the reaction by adding a small, known amount of purified MenC enzyme.
-
Immediately monitor the increase in absorbance at 254 nm, which corresponds to the formation of o-succinylbenzoate (ε₂₅₄ for OSB is approximately 1.7 mM⁻¹cm⁻¹).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Perform control reactions lacking the enzyme or the substrate to account for any non-enzymatic degradation of SHCHC.
Site-Directed Mutagenesis of MenC
This protocol provides a general workflow for creating site-specific mutations in the menC gene, for example, to substitute the catalytic lysine residues. The QuikChange™ site-directed mutagenesis method is a common approach.
Materials:
-
Plasmid DNA containing the wild-type menC gene
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Protocol:
-
Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Set up a PCR reaction containing the plasmid template, the mutagenic primers, dNTPs, and a high-fidelity DNA polymerase. The cycling parameters will depend on the polymerase and plasmid size but generally involve an initial denaturation, 12-18 cycles of denaturation, annealing, and extension, followed by a final extension.
-
DpnI Digestion: Following PCR, add DpnI restriction enzyme directly to the amplification product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact. Incubate at 37°C for 1-2 hours.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on an appropriate antibiotic selection plate. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
References
An In-depth Technical Guide to 2-Succinylbenzoate: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Succinylbenzoate (2-SB), an important intermediate in the biosynthesis of menaquinone (Vitamin K2). The document details its chemical structure, physicochemical properties, synthesis, and biological role, with a focus on providing practical information for laboratory and research applications.
Chemical Structure and Identification
This compound, also known as o-succinylbenzoic acid, is a dicarboxylic acid.[1][2] Its structure consists of a benzene ring substituted with a carboxyl group and a succinyl group at the ortho position.
Systematic IUPAC Name: 2-(3-carboxypropanoyl)benzoic acid[2]
Other Names and Synonyms: o-Succinylbenzoic acid, 4-(2'-carboxyphenyl)-4-oxobutyric acid, OSB[2]
Chemical Identifiers:
-
CAS Registry Number: 27415-09-4
-
Molecular Formula: C₁₁H₁₀O₅[2]
-
SMILES: C1=CC=C(C(=C1)C(=O)CCC(=O)O)C(=O)O[2]
-
InChI: InChI=1S/C11H10O5/c12-9(5-6-10(13)14)7-3-1-2-4-8(7)11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some values are predicted based on computational models due to the limited availability of experimental data in the literature.
| Property | Value | Source |
| Molar Mass | 222.19 g/mol | PubChem[2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Water Solubility (predicted) | 2.47 g/L | MiMeDB[1] |
| logP (predicted) | 1.01 | MiMeDB[1] |
| pKa (Strongest Acidic, predicted) | 3.42 | MiMeDB[1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3][4]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Benzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry, inert solvent (e.g., nitrobenzene or carbon disulfide)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
Procedure:
-
Set up a clean, dry reaction apparatus consisting of a round-bottom flask equipped with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube.
-
To the flask, add the inert solvent and anhydrous aluminum chloride.
-
Dissolve succinic anhydride in a separate portion of the dry solvent and place it in the dropping funnel.
-
Cool the flask containing the AlCl₃ suspension in an ice bath.
-
Slowly add the succinic anhydride solution to the stirred AlCl₃ suspension.
-
After the addition is complete, add benzene to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and then heat it under reflux for a specified time to ensure the completion of the reaction.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by slowly adding crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Wash the organic layer with water and then dry it over an anhydrous drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system.
Biological Role: Menaquinone (Vitamin K2) Biosynthesis
This compound is a key intermediate in the biosynthesis of menaquinone (Vitamin K2), an essential electron carrier in the respiratory chain of many bacteria, including Escherichia coli.[5][6] The pathway begins with chorismate, a central branch-point metabolite in the shikimate pathway.
The formation of 2-SB from chorismate involves a series of enzymatic reactions catalyzed by the 'Men' enzymes. A crucial step is the conversion of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to this compound, catalyzed by o-succinylbenzoate synthase (OSB synthase), encoded by the menC gene.[1] Following its formation, this compound is activated to its coenzyme A thioester by o-succinylbenzoate-CoA ligase (MenE).[7] This activated intermediate then undergoes cyclization and subsequent modifications to form the naphthoquinone ring of menaquinone.
Experimental Analysis of this compound
The analysis of this compound, particularly from biological matrices, often involves chromatographic techniques coupled with mass spectrometry. High-performance liquid chromatography (HPLC) is a robust method for the separation and quantification of 2-SB.
Representative Experimental Protocol: HPLC Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
This compound standard
Sample Preparation (from bacterial culture):
-
Harvest bacterial cells by centrifugation.
-
Lyse the cells using a suitable method (e.g., sonication or enzymatic digestion).
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to remove cell debris and precipitated proteins.
-
Collect the supernatant containing the metabolites.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient program starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute this compound.
-
Flow Rate: Typically 0.5 - 1.0 mL/min
-
Column Temperature: 25-40 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 5-20 µL
Quantification:
-
Generate a standard curve by injecting known concentrations of the this compound standard.
-
Quantify the amount of 2-SB in the samples by comparing their peak areas to the standard curve.
References
- 1. Succinic anhydride, the structure of which is shown, is a cyclic anhydrid.. [askfilo.com]
- 2. 2-Carboxy-gamma-oxobenzenebutanoic acid | C11H10O5 | CID 955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bartleby.com [bartleby.com]
- 4. organic chemistry - Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of $ AlC{l_3} $ ? [vedantu.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
Unveiling the Menaquinone Pathway: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone, or vitamin K2, is a vital lipid-soluble molecule essential for life across different domains, from bacteria to humans. In prokaryotes, it is a key component of the electron transport chain, crucial for cellular respiration and energy generation.[1] In humans, menaquinone plays a critical role in physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification. The biosynthetic pathway of menaquinone is present in bacteria and plants but absent in humans, making it an attractive target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the discovery, history, and core biochemical reactions of the menaquinone pathway, tailored for researchers and professionals in the field of drug development.
A Historical Timeline of Discovery
The journey to understanding menaquinone biosynthesis is a story of serendipitous observations, meticulous biochemistry, and the power of microbial genetics.
-
1929: The story begins with the Danish scientist Henrik Dam, who observed a hemorrhagic disease in chickens fed a cholesterol-free diet. He termed the unknown anti-hemorrhagic factor "vitamin K" for "Koagulationsvitamin".[2]
-
1930s: In the following decade, two primary forms of vitamin K were isolated: phylloquinone (vitamin K1) from plants and menaquinone (vitamin K2) from putrefied fishmeal, hinting at its bacterial origin. Edward A. Doisy was instrumental in elucidating the chemical structure of these vitamers.
-
1943: For their discovery of vitamin K and its chemical structure, Henrik Dam and Edward A. Doisy were jointly awarded the Nobel Prize in Physiology or Medicine.[2]
-
1960s-1970s: The focus shifted to elucidating the biosynthetic pathway in bacteria, primarily in Escherichia coli. Through the isolation and characterization of men mutants (auxotrophs requiring intermediates for growth), researchers began to piece together the steps of the pathway. These studies established chorismate and 2-ketoglutarate as the initial precursors.
-
1974: A major breakthrough in understanding vitamin K's function was the discovery of the vitamin K-dependent amino acid, γ-carboxyglutamic acid (Gla). This discovery explained the role of vitamin K as a cofactor for the carboxylation of proteins involved in blood clotting.[3]
-
1975: The mechanism of action of vitamin K and the vitamin K cycle were further clarified, identifying its vital role in the carboxylase enzyme activity.[2]
-
1990s-2000s: With the advent of modern molecular biology and genomics, the genes encoding the enzymes of the menaquinone pathway (menA through menH) were cloned, sequenced, and characterized. This allowed for the overexpression and purification of the Men enzymes, enabling detailed biochemical and structural studies.
-
2008: A significant development was the discovery of an alternative route for menaquinone biosynthesis, the futalosine pathway, in some bacteria that lack the classical men genes. This opened up new avenues for understanding the evolution and diversity of this essential metabolic pathway.
The Classical Menaquinone Biosynthetic Pathway
The most well-characterized route to menaquinone is the classical pathway, which involves a series of seven core enzymatic reactions to synthesize the 1,4-dihydroxy-2-naphthoate (DHNA) ring, followed by prenylation and methylation.
References
The Enzymatic Bridge: A Technical Guide to 2-Succinylbenzoate as a Precursor in Anthraquinone Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
October 28, 2025
This technical guide provides an in-depth exploration of the pivotal role of 2-succinylbenzoate (OSB) in the biosynthesis of anthraquinones. Anthraquinones are a large class of aromatic compounds with significant pharmaceutical and industrial applications. Understanding their biosynthetic pathways is crucial for metabolic engineering and the development of novel therapeutics. This document details the enzymatic cascade that transforms chorismate, a key metabolite from the shikimate pathway, into the foundational anthraquinone scaffold, with a central focus on the formation and conversion of OSB.
The Biosynthetic Pathway: From Shikimate to Anthraquinone
The biosynthesis of many anthraquinones in plants and bacteria proceeds via the shikimate pathway, diverging at the branch-point metabolite chorismate. The pathway to the core anthraquinone structure from chorismate involves a series of enzymatic reactions, with this compound (OSB) serving as a key aromatic intermediate.
The initial steps involve the conversion of chorismate to OSB through the action of two key enzymes: isochorismate synthase (ICS) and o-succinylbenzoate synthase (OSB synthase). Subsequently, OSB is activated by conversion to its coenzyme A thioester, a reaction catalyzed by o-succinylbenzoate-CoA ligase (OSB-CoA ligase). This activated intermediate then undergoes an intramolecular cyclization to form 1,4-dihydroxy-2-naphthoic acid (DHNA), the immediate precursor to the tricyclic anthraquinone ring system.
Below is a diagram illustrating the core biosynthetic pathway from chorismate to the anthraquinone precursor, 1,4-dihydroxy-2-naphthoic acid.
Quantitative Data on Key Enzymes
The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. This section summarizes the available quantitative data for the key enzymes involved in the conversion of this compound to anthraquinone precursors.
| Enzyme | Organism | Substrate(s) | Km | Vmax | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp. (°C) | Ref. |
| o-Succinylbenzoate Synthase (OSBS) | Amycolatopsis sp. | 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate | - | - | 2.5 x 105 | - | - | [1] |
| o-Succinylbenzoate-CoA Ligase | Mycobacterium phlei | o-Succinylbenzoate, ATP, CoA | - | 3.2 µmol/min/mg | - | 7.5 | 30 | [2] |
Note: Kinetic data for o-succinylbenzoate synthase is limited. The kcat/Km value represents the catalytic efficiency of the enzyme. Further research is required to determine the individual Km and Vmax values for a broader range of organisms.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments related to the enzymatic synthesis of anthraquinone precursors from this compound.
Expression and Purification of Recombinant o-Succinylbenzoate Synthase (OSBS)
This protocol describes the expression of recombinant OSBS in E. coli and its subsequent purification.
Materials:
-
E. coli BL21(DE3) cells
-
Expression vector containing the OSBS gene (e.g., pET vector with a His-tag)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Wash buffer (Lysis buffer with 20 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)
Procedure:
-
Transform the expression vector into E. coli BL21(DE3) cells.
-
Inoculate a starter culture of LB medium with a single colony and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged OSBS with elution buffer.
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Concentrate the purified protein and determine its concentration using a Bradford assay or by measuring absorbance at 280 nm.
Enzymatic Assay for o-Succinylbenzoate Synthase (OSBS)
This assay measures the activity of OSBS by monitoring the formation of o-succinylbenzoate from its precursor, 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).
Materials:
-
Purified OSBS enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2)
-
SHCHC substrate (synthesized or obtained commercially)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Prepare a reaction mixture containing assay buffer and the purified OSBS enzyme.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the SHCHC substrate.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of OSB produced. The separation can be achieved using a C18 column with a mobile phase gradient of acetonitrile in water with 0.1% formic acid. Monitor the absorbance at a wavelength appropriate for OSB (e.g., 254 nm).
-
Calculate the enzyme activity based on the amount of product formed over time.
Coupled Enzymatic Assay for o-Succinylbenzoate-CoA Ligase
This continuous spectrophotometric assay measures the activity of OSB-CoA ligase by coupling the production of AMP to the oxidation of NADH through the activities of myokinase, pyruvate kinase, and lactate dehydrogenase.
Materials:
-
Purified OSB-CoA ligase
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM KCl)
-
o-Succinylbenzoate (OSB)
-
ATP
-
Coenzyme A (CoA)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Myokinase
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, OSB, ATP, CoA, PEP, and NADH.
-
Add the coupling enzymes: myokinase, pyruvate kinase, and lactate dehydrogenase.
-
Equilibrate the mixture in the spectrophotometer at 30°C.
-
Initiate the reaction by adding the purified OSB-CoA ligase.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The activity of OSB-CoA ligase is proportional to the rate of NADH oxidation.
Experimental and Logical Workflows
To successfully study the enzymatic conversion of this compound to anthraquinones, a logical workflow should be followed. This includes the preparation of the necessary biological and chemical reagents, the execution of the enzymatic reactions, and the analysis of the products.
Experimental Workflow for In Vitro Anthraquinone Biosynthesis
The following diagram outlines a typical experimental workflow for the in vitro synthesis of anthraquinone precursors from chorismate, highlighting the central role of this compound.
Conclusion
This compound is a critical intermediate in the biosynthesis of a large number of anthraquinones. The enzymatic machinery responsible for its formation and subsequent conversion provides a rich area for research and potential biotechnological applications. A thorough understanding of the enzymes involved, their kinetics, and the development of robust in vitro systems are essential for harnessing this pathway for the production of valuable pharmaceutical compounds. This guide provides a foundational framework for researchers and professionals in the field of drug development and metabolic engineering to delve into the fascinating world of anthraquinone biosynthesis. Further research into the detailed mechanisms and regulation of these enzymes will undoubtedly pave the way for novel strategies in synthetic biology and natural product synthesis.
References
The Central Role of 2-Succinylbenzoate in Anaerobic Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological function of 2-Succinylbenzoate (OSB) in anaerobic respiration, with a focus on its critical role as an intermediate in the menaquinone (Vitamin K2) biosynthesis pathway. Understanding this pathway is paramount for developing novel antimicrobial agents that target bacterial anaerobic metabolism.
Introduction: The Significance of Anaerobic Respiration and Menaquinone
In the absence of oxygen, many facultative and obligate anaerobic bacteria rely on alternative terminal electron acceptors, such as nitrate or fumarate, to generate energy through anaerobic respiration.[1] This process is critically dependent on a specialized electron carrier, menaquinone (MK), also known as Vitamin K2.[2] Menaquinone plays a pivotal role in transferring electrons from various dehydrogenases to the terminal reductases within the electron transport chain, thereby driving ATP synthesis.[2] The biosynthesis of menaquinone is, therefore, a vital metabolic pathway for the survival and proliferation of these bacteria in anoxic environments.
This compound: A Key Intermediate in Menaquinone Biosynthesis
This compound (OSB) is a central molecule in the intricate pathway of menaquinone biosynthesis.[3] It is the product of a series of enzymatic reactions that begin with chorismate, a key branch-point metabolite in the shikimate pathway. The formation of OSB from chorismate is a committed step towards menaquinone synthesis.
The synthesis of OSB is catalyzed by the enzyme o-succinylbenzoate synthase (MenC), which facilitates the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).[4][5] Following its synthesis, OSB is activated to OSB-CoA by the enzyme OSB-CoA ligase (MenE), a crucial step that prepares the molecule for the subsequent cyclization reaction to form the naphthalene ring structure of menaquinone.[2][6]
Quantitative Data on Key Enzymes
The efficiency of the menaquinone biosynthesis pathway is dictated by the kinetic properties of its constituent enzymes. While comprehensive quantitative data for all enzymes in the pathway is an ongoing area of research, this section summarizes the available kinetic parameters for key enzymes involved in the synthesis and activation of this compound.
| Enzyme | Organism | Substrate(s) | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| o-Succinylbenzoate Synthase (MenC) | Amycolatopsis sp. | 2-succinyl-6R-hydroxy-2,4-cyclohexadiene-1R-carboxylate (SHCHC) | N/A | N/A | 2.5 x 105 | [7] |
| o-Succinylbenzoate Synthase (MenC) | Amycolatopsis sp. | N-succinyl-(R,S)-phenylglycine (promiscuous activity) | N/A | N/A | 2.0 x 105 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and the menaquinone biosynthesis pathway.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methodologies used for the analysis of similar aromatic acids and CoA esters.
Objective: To quantify the intracellular concentration of this compound in bacterial cells.
Materials:
-
Bacterial cell culture grown under anaerobic conditions
-
Perchloric acid (HClO4), ice-cold
-
Potassium carbonate (K2CO3)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 3.7
-
Mobile Phase B: Methanol
-
This compound analytical standard
-
Microcentrifuge and tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Cell Harvesting and Extraction:
-
Rapidly harvest a known volume of the anaerobic bacterial culture by centrifugation at 4°C.
-
Immediately resuspend the cell pellet in a specific volume of ice-cold 0.4 M perchloric acid.
-
Incubate on ice for 30 minutes to lyse the cells and precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated material.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the extract by adding a calculated amount of 3 M K2CO3. The endpoint is reached when the pH is approximately 6.5-7.0.
-
Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge to remove the precipitate and collect the supernatant containing the metabolites.
-
-
HPLC Analysis:
-
Filter the extracted sample through a 0.22 µm syringe filter before injection.
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Inject a known volume of the sample (e.g., 20 µL).
-
Run a gradient elution program to separate the metabolites. A typical gradient might be a linear increase in Mobile Phase B from 20% to 80% over 30 minutes.
-
Monitor the absorbance at a wavelength of 254 nm.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the analytical standard.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of the this compound standard.
-
Calculate the concentration of OSB in the sample by comparing the peak area to the standard curve.
-
Normalize the concentration to the initial cell volume or cell dry weight.
-
Creation of a menC Gene Knockout Mutant in E. coli using the Lambda Red Recombinase System
This protocol outlines the general steps for creating a targeted gene deletion.
Objective: To create an E. coli strain lacking the menC gene to study the functional consequences on anaerobic growth and menaquinone biosynthesis.
Materials:
-
E. coli strain harboring the pKD46 plasmid (expresses the lambda Red recombinase system).
-
Template plasmid containing a selectable antibiotic resistance cassette flanked by FRT sites (e.g., pKD3 for chloramphenicol resistance or pKD4 for kanamycin resistance).
-
PCR primers with 5' extensions homologous to the regions flanking the menC gene and 3' ends that anneal to the template plasmid.
-
L-arabinose.
-
Electroporator and cuvettes.
-
LB agar plates with appropriate antibiotics and L-arabinose.
-
Plasmid pCP20 (expresses the FLP recombinase).
Procedure:
-
Preparation of the Gene Disruption Cassette:
-
Design PCR primers (e.g., menC_F and menC_R) with ~40-50 nucleotides of homology to the regions immediately upstream and downstream of the menC open reading frame at their 5' ends. The 3' ends of the primers should correspond to the priming sites on the template plasmid (e.g., pKD3 or pKD4).
-
Perform PCR using these primers and the template plasmid to amplify the antibiotic resistance cassette flanked by the menC homology regions.
-
Purify the PCR product.
-
-
Preparation of Electrocompetent Cells and Transformation:
-
Grow the E. coli strain carrying the pKD46 plasmid at 30°C in LB broth containing the appropriate antibiotic for plasmid maintenance.
-
Induce the expression of the lambda Red recombinase by adding L-arabinose to the culture when it reaches an OD600 of ~0.4-0.6.
-
Continue to grow the cells at 30°C for another 1-2 hours.
-
Prepare electrocompetent cells by washing the culture multiple times with ice-cold sterile 10% glycerol.
-
Electroporate the purified PCR product into the induced, competent cells.
-
-
Selection and Verification of Mutants:
-
Plate the transformed cells on LB agar plates containing the antibiotic corresponding to the resistance cassette at 37°C. The higher temperature will cure the cells of the temperature-sensitive pKD46 plasmid.
-
Colonies that grow on the selective plates are potential menC knockout mutants.
-
Verify the correct insertion of the resistance cassette and deletion of the menC gene by colony PCR using primers that flank the menC locus and sequencing.
-
-
Removal of the Antibiotic Resistance Cassette (Optional):
-
To create a markerless deletion, transform the verified mutant with the pCP20 plasmid, which expresses the FLP recombinase.
-
Plate the transformants on ampicillin plates at 30°C.
-
Select colonies and grow them at 43°C to induce FLP recombinase expression and cure the pCP20 plasmid. The FLP recombinase will excise the antibiotic resistance cassette by acting on the FRT sites.
-
Verify the removal of the cassette by PCR and the loss of antibiotic resistance.
-
Signaling Pathways and Regulatory Networks
The biosynthesis of menaquinone is tightly regulated to meet the metabolic demands of the cell, particularly during the switch from aerobic to anaerobic growth.
Regulation of the men Operon by FNR
In Escherichia coli, the expression of many genes required for anaerobic respiration is controlled by the Fumarate and Nitrate Reductase regulator (FNR).[4] FNR is an oxygen-sensitive transcription factor that is active under anaerobic conditions.[4] Under anoxic conditions, FNR forms a dimer containing a [4Fe-4S]2+ cluster, which allows it to bind to specific DNA sequences known as FNR boxes, typically located upstream of the target promoters.[4] The binding of FNR to these sites can either activate or repress gene transcription. Several genes in the menaquinone biosynthesis pathway are organized in operons that are under the regulatory control of FNR, ensuring that the production of this essential electron carrier is upregulated when it is most needed for anaerobic respiration.
Caption: FNR-mediated regulation of menaquinone biosynthesis.
Experimental Workflow for Studying Gene Regulation
The following diagram illustrates a typical workflow for investigating the regulation of a target gene, such as menC, by a transcription factor like FNR.
Caption: Workflow for investigating gene regulation.
Conclusion and Future Directions
This compound is an indispensable intermediate in the biosynthesis of menaquinone, a vital component of the anaerobic electron transport chain in numerous bacterial species. The enzymes responsible for its synthesis and subsequent activation represent promising targets for the development of novel antibiotics. A thorough understanding of the kinetics of these enzymes, the regulation of their expression, and the metabolic consequences of their inhibition is crucial for successful drug discovery efforts. Future research should focus on obtaining a complete quantitative profile of the menaquinone biosynthesis pathway and elucidating the interplay of different regulatory networks in response to various environmental cues. This knowledge will be instrumental in designing targeted strategies to disrupt anaerobic respiration and combat bacterial infections.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. EC 4.2.1.113 [iubmb.qmul.ac.uk]
- 6. youtube.com [youtube.com]
- 7. Evolution of enzymatic activity in the enolase superfamily: functional studies of the promiscuous o-succinylbenzoate synthase from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of 2-Succinylbenzoate in Microorganisms: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Succinylbenzoate (OSB), also known as o-succinylbenzoate, is a key aromatic intermediate in the biosynthesis of menaquinone (Vitamin K2) in a wide range of bacteria. Menaquinone is an essential component of the electron transport chain in many prokaryotes, playing a crucial role in cellular respiration and energy generation. The enzymes involved in the menaquinone biosynthesis pathway, including those responsible for the production of OSB, are attractive targets for the development of novel antimicrobial agents, as this pathway is absent in humans. This technical guide provides an in-depth overview of the natural occurrence of this compound in microorganisms, focusing on its biosynthetic pathway, the enzymes involved, quantitative data, and detailed experimental protocols for its study.
The Menaquinone Biosynthesis Pathway and the Role of this compound
This compound is formed as a central intermediate in the classical menaquinone biosynthesis pathway. This pathway begins with chorismate, a key branch-point metabolite in the shikimate pathway.
The key enzymatic steps leading to the formation of OSB are as follows:
-
Isochorismate Synthase (MenF): Chorismate is converted to isochorismate.
-
2-Succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) Synthase (MenH): This enzyme is not universally present in all bacteria.
-
SEPHCHC Synthase (MenD): Catalyzes the condensation of isochorismate and α-ketoglutarate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate.
-
o-Succinylbenzoate Synthase (OSBS or MenC): This enzyme catalyzes the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to produce this compound (OSB).[1]
Following its formation, OSB is activated by OSB-CoA Ligase (MenE) to form OSB-CoA, which then undergoes a series of reactions to form the naphthalenoid ring of menaquinone.
Regulation of the Menaquinone Pathway
The menaquinone biosynthesis pathway is subject to regulation to ensure an adequate supply of this essential cofactor while preventing its overaccumulation, which can be toxic. In Mycobacterium tuberculosis, the pathway is allosterically regulated. The downstream metabolite 1,4-dihydroxy-2-naphthoic acid (DHNA) acts as a negative feedback inhibitor of MenD, the enzyme catalyzing the first committed step in the pathway. This feedback mechanism allows the cell to modulate the rate of menaquinone biosynthesis in response to the intracellular concentration of its downstream products.
Quantitative Data
Quantitative data on the production of this compound in microorganisms is not widely reported in the literature, likely due to its transient nature as a metabolic intermediate. However, kinetic data for some of the enzymes involved in its biosynthesis are available.
Table 1: Enzyme Kinetic Parameters for o-Succinylbenzoate Synthase (OSBS)
| Organism | Enzyme | Substrate | kcat (s-1) | KM (µM) | kcat/KM (M-1s-1) | Reference |
| Amycolatopsis sp. | OSBS | SHCHC | Not Reported | Not Reported | 2.5 x 105 | |
| Escherichia coli | OSBS (MenC) | SHCHC | Not Reported | Not Reported | Not Reported | Data not readily available in the searched literature. |
Table 2: Intracellular Concentration of this compound
| Organism | Growth Conditions | Intracellular Concentration (µM) | Extracellular Concentration (µM) | Reference |
| Escherichia coli | Various | Not Widely Reported | Not Widely Reported | Data on specific intracellular concentrations of this compound are not readily available in the searched literature. |
| Other Microorganisms | Various | Not Widely Reported | Not Widely Reported |
Experimental Protocols
Quantification of this compound in Microbial Cultures by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of this compound in bacterial culture supernatants and cell lysates. Optimization will be required for specific microbial strains and culture conditions.
a. Sample Preparation
-
Extracellular OSB (Supernatant):
-
Centrifuge the microbial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
The filtered supernatant can be directly injected or further concentrated if the expected OSB concentration is low.
-
-
Intracellular OSB (Cell Lysate):
-
After centrifugation, wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Resuspend the cell pellet in a known volume of cold extraction solvent (e.g., 80% methanol or a chloroform/methanol/water mixture).
-
Lyse the cells using a suitable method such as sonication, bead beating, or enzymatic lysis.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in a known volume of the HPLC mobile phase.
-
b. HPLC Conditions
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for the separation of organic acids.
-
Mobile Phase: A gradient elution is often used to achieve good separation.
-
Solvent A: 0.1% formic acid or phosphoric acid in water.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program (Example):
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B (linear gradient)
-
20-25 min: 95% B (isocratic)
-
25-30 min: 95% to 5% B (linear gradient)
-
30-35 min: 5% B (isocratic, for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
Detection: UV detector at a wavelength of 254 nm (or a photodiode array detector to monitor a range of wavelengths).
c. Quantification
-
Prepare a standard curve using a pure standard of this compound of known concentrations.
-
The concentration of OSB in the samples is determined by comparing the peak area of the analyte with the standard curve.
o-Succinylbenzoate Synthase (OSBS/MenC) Enzyme Assay
This protocol describes a spectrophotometric assay to measure the activity of OSBS by monitoring the formation of this compound from its substrate, 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).
a. Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl2.
-
Substrate: 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC). The synthesis of this substrate may be required as it is not readily commercially available.
-
Enzyme: Purified OSBS enzyme or a cell-free extract containing the enzyme.
-
Stop Solution: 1 M HCl.
b. Assay Procedure
-
Prepare a reaction mixture containing the assay buffer and the enzyme solution in a microcentrifuge tube or a cuvette.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the substrate (SHCHC) to the reaction mixture.
-
Incubate the reaction for a specific period (e.g., 10-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding the stop solution.
-
The formation of this compound, which has a distinct UV absorbance compared to the substrate, can be monitored spectrophotometrically. The absorbance should be read at a wavelength where the change between substrate and product is maximal (this will need to be determined empirically, but a starting point could be around 254 nm).
-
A control reaction without the enzyme or without the substrate should be run in parallel to account for any non-enzymatic conversion or background absorbance.
c. Calculation of Enzyme Activity
-
The rate of the reaction is calculated from the change in absorbance over time.
-
The specific activity of the enzyme is typically expressed as µmol of product formed per minute per mg of protein (U/mg). This requires the determination of the molar extinction coefficient of this compound under the assay conditions.
Visualizations
Menaquinone Biosynthesis Pathway
Caption: The classical menaquinone biosynthesis pathway leading to the formation of this compound (OSB).
Experimental Workflow for OSB Quantification
Caption: A typical experimental workflow for the quantification of this compound in microbial cultures.
References
Methodological & Application
Application Note: Quantification of 2-Succinylbenzoate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Succinylbenzoate, also known as 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC), is a key intermediate in the biosynthesis of menaquinone (Vitamin K2).[1][2][3] The quantification of this compound is crucial for studying the metabolic pathways of Vitamin K2, investigating potential enzymatic inhibitors, and for quality control in processes where this compound is relevant. This document provides a detailed protocol for the quantification of this compound in aqueous samples using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described method is based on established principles for the analysis of related organic acids and preservatives.[4][5][6][7]
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, preparation of standards, and the HPLC-UV instrument configuration for the analysis of this compound.
Materials and Reagents
-
This compound standard (purity ≥95%)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), analytical grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Syringe filters, 0.22 µm PTFE or PVDF
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Preparation of Solutions
Mobile Phase A (Aqueous): 0.1% Formic Acid in Ultrapure Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of ultrapure water and mix thoroughly.
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile and mix thoroughly.
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B. This stock solution should be stored at 2-8°C and protected from light.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The following is a general procedure for aqueous samples. For more complex matrices such as plasma or cell lysates, a protein precipitation or liquid-liquid extraction step would be necessary.
-
Collect the aqueous sample.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet any particulates.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
HPLC Conditions
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B |
| 2-15 min: 5% to 40% B | |
| 15-17 min: 40% to 95% B | |
| 17-20 min: 95% B | |
| 20-21 min: 95% to 5% B | |
| 21-25 min: 5% B (re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 245 nm |
| Run Time | 25 minutes |
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound based on the described protocol. These values are illustrative and should be determined for each specific instrument and method validation.
| Parameter | Expected Value |
| Retention Time (RT) | 8 - 12 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the quantification of this compound.
References
- 1. Determination of the stereochemistry of 2-succinyl-5-enolpyruvyl-6-hydroxy-3- cyclohexene-1-carboxylate, a key intermediate in menaquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 3. 2-Succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic-acid synthase - Wikipedia [en.wikipedia.org]
- 4. Simultaneous and rapid analysis of chemical preservatives in processed animal products by ultra-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajast.net [ajast.net]
- 7. irejournals.com [irejournals.com]
Application Notes and Protocols for the Enzymatic Assay of o-Succinylbenzoate Synthase (OSB) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
o-Succinylbenzoate synthase (OSB synthase), encoded by the menC gene, is a key enzyme in the menaquinone (Vitamin K2) biosynthetic pathway.[1] Menaquinone is an essential component of the electron transport chain in many bacteria, making the enzymes in its biosynthetic pathway attractive targets for the development of novel antimicrobial agents. OSB synthase catalyzes the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to produce o-succinylbenzoate (OSB).[2] This reaction is dependent on the presence of a divalent cation, typically Mg²⁺ or Mn²⁺. The activity of OSB synthase can be monitored using various methods, including spectrophotometric and high-performance liquid chromatography (HPLC) based assays. These application notes provide detailed protocols for the expression and purification of recombinant OSB synthase, the enzymatic synthesis of its substrate SHCHC, and methods for assaying its activity.
Menaquinone Biosynthesis Pathway
The biosynthesis of menaquinone begins with chorismate, a key intermediate in the shikimate pathway. A series of enzymatic reactions, including the one catalyzed by OSB synthase, converts chorismate into menaquinone.
Caption: The menaquinone (Vitamin K2) biosynthesis pathway, highlighting the role of o-succinylbenzoate synthase (MenC).
Experimental Protocols
1. Purification of Recombinant His-tagged o-Succinylbenzoate Synthase
This protocol describes the purification of N-terminally His-tagged OSB synthase from E. coli using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli BL21(DE3) cells transformed with a His-tagged OSB synthase expression vector
-
Luria-Bertani (LB) broth
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA Agarose resin
-
Lysozyme
-
DNase I
Procedure:
-
Inoculate 1 L of LB broth containing the appropriate antibiotic with an overnight culture of the transformed E. coli cells.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to complete lysis.
-
Add DNase I to a final concentration of 5 µg/mL and incubate on ice for 15 minutes.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Add the cleared lysate to 2 mL of pre-equilibrated Ni-NTA agarose resin and incubate at 4°C for 1 hour with gentle agitation.
-
Load the lysate-resin mixture onto a chromatography column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged OSB synthase with 5 column volumes of Elution Buffer.
-
Collect fractions and analyze for protein content by SDS-PAGE.
-
Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
2. Enzymatic Synthesis of the Substrate: 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC)
Materials:
-
Isochorismate
-
α-ketoglutarate
-
Thiamine pyrophosphate (TPP)
-
MgCl₂
-
Purified MenD (SHCHC synthase) and MenH enzymes
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
Procedure:
-
Set up a reaction mixture containing 1 mM isochorismate, 2 mM α-ketoglutarate, 0.1 mM TPP, and 5 mM MgCl₂ in Reaction Buffer.
-
Add purified MenD and MenH enzymes to the reaction mixture.
-
Incubate the reaction at 37°C for 2-4 hours.
-
The progress of the reaction can be monitored by HPLC.
-
The resulting SHCHC can be purified from the reaction mixture using reverse-phase HPLC.
Enzymatic Assay Protocols
1. Continuous Spectrophotometric Assay
This assay continuously monitors the formation of o-succinylbenzoate (OSB) by measuring the increase in absorbance at 254 nm.
Workflow for Spectrophotometric Assay
Caption: Experimental workflow for the continuous spectrophotometric assay of OSB synthase activity.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
MgCl₂ or MnCl₂ solution (e.g., 100 mM stock)
-
SHCHC substrate solution
-
Purified OSB synthase
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring at 254 nm
Procedure:
-
Prepare a 1 mL reaction mixture in a quartz cuvette containing Assay Buffer, 5 mM MgCl₂, and a suitable concentration of SHCHC (e.g., 50-200 µM).
-
Place the cuvette in the spectrophotometer and allow the mixture to equilibrate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small amount of purified OSB synthase (e.g., 1-5 µg).
-
Immediately start monitoring the increase in absorbance at 254 nm for 5-10 minutes, recording a data point every 15-30 seconds.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
Data Analysis: The rate of OSB formation can be calculated using the Beer-Lambert law: Rate (µmol/min) = (ΔA₂₅₄ / min) / ε * V
Where:
-
ΔA₂₅₄ / min is the initial rate of absorbance change.
-
ε is the molar extinction coefficient of o-succinylbenzoate at 254 nm. A value of approximately 8,000 M⁻¹cm⁻¹ at 240 nm has been reported and can be used as an estimate. It is recommended to determine the precise extinction coefficient under the specific assay conditions.
-
V is the reaction volume in mL.
2. Discontinuous HPLC-Based Assay
This assay measures the amount of OSB produced at specific time points by separating the reaction components using reverse-phase HPLC. This method is useful for turbid solutions or when a spectrophotometric assay is not feasible.
Materials:
-
Same as for the spectrophotometric assay.
-
Quenching solution (e.g., 1 M HCl or 10% trichloroacetic acid)
-
HPLC system with a C18 reverse-phase column and a UV detector.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Set up the enzymatic reaction as described for the spectrophotometric assay in a larger volume (e.g., 500 µL).
-
At various time points (e.g., 0, 2, 5, 10, and 15 minutes), withdraw an aliquot of the reaction mixture (e.g., 100 µL).
-
Immediately stop the reaction by adding the aliquot to an equal volume of quenching solution.
-
Centrifuge the quenched samples at high speed for 10 minutes to pellet any precipitated protein.
-
Analyze the supernatant by HPLC.
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A and B. For example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 20 µL
Data Analysis:
-
Generate a standard curve by injecting known concentrations of pure OSB.
-
Integrate the peak area corresponding to OSB in the chromatograms of the quenched reaction samples.
-
Determine the concentration of OSB produced at each time point using the standard curve.
-
Plot the concentration of OSB vs. time to determine the initial reaction velocity.
Data Presentation
The following table summarizes known kinetic parameters for o-succinylbenzoate synthase. This data is essential for comparing enzyme efficiency and for designing effective inhibitor screening assays.
| Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Amycolatopsis sp. | SHCHC | Not Reported | Not Reported | 2.5 x 10⁵ | [3] |
| Escherichia coli | SHCHC | Not Reported | Not Reported | Not Reported | [2] |
| Mycobacterium tuberculosis | SHCHC | Not Reported | Not Reported | Not Reported |
Note: Detailed kinetic parameters (Km and kcat) for OSB synthase are not widely reported in the literature. The provided kcat/Km value for the Amycolatopsis enzyme serves as a benchmark for its catalytic efficiency.
References
Palmer, D. R. J., et al. (1999). Unexpected divergence of enzyme function and sequence: "N-acylamino acid racemase" is o-succinylbenzoate synthase. Biochemistry, 38(14), 4252-4258. [3] Taylor Ringia, E. A., et al. (2004). Evolution of enzymatic activity in the enolase superfamily: functional studies of the promiscuous o-succinylbenzoate synthase from Amycolatopsis. Biochemistry, 43(1), 224-229.[3] [4] Klenchin, V. A., et al. (2003). Evolution of enzymatic activity in the enolase superfamily: structural and mutagenic studies of the mechanism of the reaction catalyzed by o-succinylbenzoate synthase from Escherichia coli. Biochemistry, 42(49), 14427-14433. [5] Thompson, T. B., et al. (2000). Evolution of enzymatic activity in the enolase superfamily: structure of o-succinylbenzoate synthase from Escherichia coli in complex with Mg2+ and o-succinylbenzoate. Biochemistry, 39(35), 10662-10676. [2] UniProt Consortium. (2023). UniProtKB - Q8FFL4 (MENC_ECOL6).[1] [6] Meganathan, R. (2001). Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q): a perspective on enzymatic mechanisms. Vitamins and Hormones, 61, 173-218. [7] Gabelli, S. B., et al. (2005). Crystallization and preliminary X-ray analysis of (1R,6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) synthase (MenD) from Escherichia coli. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 61(Pt 5), 504-506. [8] Born, T. L., et al. (2015). His-tagged proteins-production and purification. Methods in Enzymology, 559, 1-15. [1] UniProtKB entry for o-succinylbenzoate synthase from E. coli.[1]
References
- 1. Evolution of enzymatic activity in the enolase superfamily: functional studies of the promiscuous o-succinylbenzoate synthase from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of (1R,6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase in the menaquinone biosynthesis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uniprot.org [uniprot.org]
- 6. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-Step Purification of Recombinant Proteins with the 6xHis Tag and Ni-NTA Resin | Springer Nature Experiments [experiments.springernature.com]
- 8. Crystallization and preliminary X-ray analysis of (1R,6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) synthase (MenD) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Extraction of 2-Succinylbenzoate from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Succinylbenzoate (OSB), a key intermediate in the biosynthesis of menaquinone (Vitamin K2) in bacteria, is a molecule of significant interest in metabolic engineering and drug discovery.[1][2][3] Menaquinone plays a crucial role in the electron transport chain of many pathogenic bacteria, making its biosynthetic pathway an attractive target for novel antimicrobial agents. Accurate and efficient extraction and quantification of OSB from bacterial cultures are essential for studying the efficacy of pathway inhibitors and for optimizing microbial production of menaquinone and its derivatives.
This document provides a detailed protocol for the extraction of this compound from bacterial cultures, followed by its quantification using High-Performance Liquid Chromatography (HPLC).
Signaling Pathway: Menaquinone Biosynthesis
The biosynthesis of menaquinone in bacteria such as Escherichia coli involves the conversion of chorismate to o-succinylbenzoate, a critical step catalyzed by a series of enzymes. This pathway is a prime target for the development of new antibiotics.
Caption: Biosynthetic pathway of Menaquinone from Chorismate.
Experimental Protocols
I. Culturing of Bacteria
This protocol is optimized for E. coli but can be adapted for other bacterial species known to produce menaquinone.
Materials:
-
Luria-Bertani (LB) broth
-
Glycerol
-
Bacterial strain (e.g., E. coli K-12)
-
Incubator shaker
Procedure:
-
Prepare LB broth according to standard protocols.
-
Inoculate the LB broth with a single colony of the bacterial strain.
-
Incubate the culture overnight at 37°C with shaking at 200 rpm.
-
Use the overnight culture to inoculate a larger volume of LB broth or a minimal medium supplemented with glycerol for larger-scale production.
-
Grow the culture to the desired optical density (e.g., late logarithmic or stationary phase), as OSB is a secondary metabolite.
II. Extraction of this compound
This protocol utilizes liquid-liquid extraction to separate the acidic OSB from the culture medium.
Materials:
-
Bacterial culture
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Ethyl acetate (or other suitable organic solvents like butyl acetate or methyl isobutyl ketone)
-
Sodium sulfate (anhydrous)
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvest the bacterial culture by centrifugation at 8,000 x g for 15 minutes to pellet the cells.
-
Carefully decant the supernatant into a clean flask. The supernatant contains the secreted OSB.
-
Acidify the supernatant to a pH of approximately 2.0 by the dropwise addition of concentrated HCl or H₂SO₄. This step protonates the carboxyl group of OSB, making it more soluble in organic solvents.
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The top layer is the organic phase containing OSB.
-
Drain the lower aqueous phase.
-
Collect the organic phase and dry it over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried organic phase to remove the sodium sulfate.
-
Concentrate the organic extract to dryness using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase for analysis.
III. Quantification of this compound by HPLC
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 250 mm x 4.6 mm).
-
Mobile Phase: An isocratic mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm or 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare a series of standard solutions of pure this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the reconstituted sample extract.
-
Identify the OSB peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of OSB in the sample by integrating the peak area and comparing it to the calibration curve.
Data Presentation
The efficiency of the extraction is highly dependent on the choice of solvent and the pH of the aqueous phase. The following table summarizes hypothetical quantitative data for the extraction of OSB under different conditions.
| Solvent System | pH of Aqueous Phase | Extraction Efficiency (%) |
| Ethyl Acetate | 2.0 | 92 ± 3 |
| Ethyl Acetate | 3.0 | 85 ± 4 |
| Butyl Acetate | 2.0 | 88 ± 3 |
| Methyl Isobutyl Ketone | 2.0 | 82 ± 5 |
Note: This data is illustrative. Actual efficiencies should be determined experimentally.
Experimental Workflow
The overall workflow for the extraction and analysis of this compound is depicted below.
Caption: Workflow for OSB extraction and analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the extraction and quantification of this compound from bacterial cultures. The presented methods are robust and can be adapted for various research and development applications, including the screening of potential inhibitors of the menaquinone biosynthetic pathway and the metabolic engineering of bacterial strains for enhanced vitamin K2 production. The provided diagrams and tables serve as a clear guide for researchers in the field.
References
Application Note: Quantification of 2-Succinylbenzoate using a Novel LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 2-Succinylbenzoate (2-SB), a key intermediate in the menaquinone (Vitamin K2) biosynthesis pathway.[1] The protocol outlined provides a comprehensive workflow from sample preparation to data acquisition and analysis, making it suitable for researchers in metabolic engineering, microbiology, and drug discovery. The method is designed for high-throughput analysis and provides the necessary sensitivity and selectivity for the quantification of 2-SB in complex biological matrices.
Introduction
This compound (also known as o-succinylbenzoate or OSB) is a crucial metabolic intermediate in the biosynthesis of menaquinone (Vitamin K2) in bacteria and archaea.[1] The synthesis of menaquinone is essential for cellular respiration in many pathogenic bacteria, making the enzymes in this pathway potential targets for novel antimicrobial agents. Accurate quantification of 2-SB can provide valuable insights into the flux of this pathway and the efficacy of potential inhibitors. This application note presents a detailed protocol for a sensitive and specific LC-MS/MS method for the quantification of 2-SB.
Signaling Pathway
This compound is formed from the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) by the enzyme o-succinylbenzoate synthase (OSBS). Subsequently, 2-SB is activated by CoA thioesterification, a reaction catalyzed by o-succinylbenzoate-CoA ligase (MenE), to form o-succinylbenzoyl-CoA, which then undergoes a series of reactions to form the final menaquinone molecule.
Figure 1: Menaquinone biosynthesis pathway highlighting this compound.
Experimental Workflow
The experimental workflow for the LC-MS/MS analysis of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.
Figure 2: Experimental workflow for the LC-MS/MS analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Internal Standard (e.g., isotopically labeled this compound or a structural analog)
Sample Preparation
-
Bacterial Cell Lysate:
-
Harvest bacterial cells by centrifugation.
-
Lyse the cells using a suitable method (e.g., sonication, bead beating) in a buffer solution.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Liquid-Liquid Extraction:
-
To 100 µL of the sample (supernatant, standard, or blank), add 20 µL of internal standard solution.
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
Liquid Chromatography Conditions:
-
System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for this compound (C11H10O5, MW: 222.19 g/mol ) in negative mode would be the [M-H]⁻ ion at m/z 221.2.
-
Plausible product ions from the fragmentation of the succinyl chain could be monitored. For example, loss of water (m/z 203.2) or loss of CO2 (m/z 177.2). The exact transitions would need to be optimized by direct infusion of a standard.
-
Quantitative Data
The following table summarizes the expected performance characteristics of the LC-MS/MS method for this compound. These are representative values and should be experimentally determined during method validation.
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115% |
| Matrix Effect | < 15% |
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and the optimized LC-MS/MS parameters will enable researchers to accurately measure this key metabolite, facilitating studies on menaquinone biosynthesis and the development of novel therapeutics. The method is suitable for high-throughput screening and can be adapted for various research applications.
References
Application Note: Synthesis of Isotopically Labeled 2-Succinylbenzoate for Tracer Studies
Abstract
This application note provides a detailed protocol for the synthesis of isotopically labeled 2-succinylbenzoate (2-SB), a key intermediate in the menaquinone (Vitamin K2) biosynthetic pathway. The increasing need for metabolic tracers to study bacterial physiology and identify new antimicrobial targets necessitates reliable methods for producing high-purity labeled compounds. This document outlines a chemical synthesis approach using Friedel-Crafts acylation, which can incorporate isotopic labels such as ¹³C or ²H (Deuterium) into the 2-SB molecule. Detailed experimental procedures, data on expected yields, and methods for purification and characterization are provided. Additionally, the biological context of 2-SB in the menaquinone pathway is described, and workflows are visualized to aid researchers in applying this protocol for their tracer studies.
Introduction
This compound (2-SB), also known as 4-oxo-4-phenylbutanoic acid, is a critical intermediate in the biosynthesis of menaquinone (Vitamin K2) in most prokaryotes, including pathogenic bacteria like Escherichia coli.[1] The menaquinone pathway is essential for bacterial anaerobic respiration, making its constituent enzymes attractive targets for novel antimicrobial drug development.
Isotopically labeled 2-SB serves as an invaluable tool for metabolic flux analysis and tracer studies to elucidate the kinetics and regulation of the menaquinone pathway. By introducing molecules labeled with stable isotopes (e.g., ¹³C, ²H) or radioisotopes (e.g., ¹⁴C), researchers can track the transformation of 2-SB into downstream products, quantify pathway activity, and screen for enzyme inhibitors.
This document details a robust chemical synthesis protocol for producing isotopically labeled 2-SB. The synthesis is based on the Friedel-Crafts acylation of a benzene ring with succinic anhydride. By using isotopically labeled precursors, such as [¹³C₄]-succinic anhydride or [²H₆]-benzene, the label can be incorporated into the desired position of the 2-SB molecule.
Biological Pathway: Menaquinone Biosynthesis
This compound is formed from chorismate and α-ketoglutarate and is a central intermediate in the menaquinone pathway. The pathway involves a series of enzymatic conversions leading to the final menaquinone product. Understanding this pathway is crucial for designing effective tracer studies.
Chemical Synthesis of Isotopically Labeled this compound
The recommended synthesis route is the Friedel-Crafts acylation of benzene with succinic anhydride, catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃).
Reaction Scheme:
-
For ¹³C labeling: Benzene + [¹³C₄]-Succinic Anhydride → [¹³C₄]-2-Succinylbenzoate
-
For ²H labeling: [²H₆]-Benzene + Succinic Anhydride → [²H₅]-2-Succinylbenzoate
The following diagram illustrates the general workflow for the synthesis and purification of the labeled compound.
Experimental Protocol
This protocol describes the synthesis of [¹³C₄]-2-Succinylbenzoate from benzene and [¹³C₄]-succinic anhydride. The same procedure can be adapted for deuterium labeling using [²H₆]-benzene and unlabeled succinic anhydride.
Materials:
-
Benzene (anhydrous)
-
[¹³C₄]-Succinic anhydride (or unlabeled succinic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous benzene (60 mL).
-
Addition of Catalyst: Carefully add anhydrous aluminum chloride (2.2 equivalents) to the benzene with stirring. The mixture may warm up slightly.
-
Addition of Labeled Reagent: In small portions, add [¹³C₄]-succinic anhydride (1.0 equivalent) to the stirred mixture. The addition should be controlled to manage the exothermic reaction and the evolution of HCl gas.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-4 hours. The mixture will become thick and dark.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully, pour the mixture onto a mixture of crushed ice (200 g) and concentrated HCl (50 mL). This step should be performed in a well-ventilated fume hood.
-
Product Isolation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a mixture of hot water or an organic solvent system like toluene/hexane.
Characterization
The final product should be characterized to confirm its identity and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure. The ¹³C spectrum will show enhanced signals corresponding to the labeled carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the isotopically labeled compound, allowing for the determination of isotopic purity.
Quantitative Data
The following table summarizes the expected results for the synthesis. The yield is based on a closely related Friedel-Crafts acylation reaction using labeled succinic acid.[2]
| Parameter | Value | Notes |
| Starting Material | [¹³C₄]-Succinic Anhydride | Commercially available. |
| Co-reactant | Benzene | Used as both reactant and solvent. |
| Catalyst | Anhydrous AlCl₃ | Lewis acid catalyst. |
| Expected Yield | ~90% | Based on similar reported syntheses.[2] |
| Isotopic Purity | >98% | Dependent on the purity of the starting labeled material. |
| Chemical Purity | >95% | After purification by recrystallization. |
| Appearance | Off-white to yellowish solid |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of isotopically labeled this compound. The described Friedel-Crafts acylation method is a reliable route for producing this valuable tracer for studying the menaquinone biosynthetic pathway. The availability of this protocol should facilitate further research into bacterial metabolism and the development of new antimicrobial agents targeting this essential pathway.
References
Application Notes and Protocols: High-Throughput Screening Assay for Inhibitors of MenE (OSB-CoA Synthetase)
Audience: Researchers, scientists, and drug development professionals.
Introduction
MenE, or o-succinylbenzoate-CoA synthetase, is a crucial enzyme in the bacterial menaquinone (Vitamin K2) biosynthesis pathway.[1][2][3] Menaquinone is essential for bacterial electron transport and, consequently, for cellular respiration. As this pathway is absent in humans, MenE presents a promising target for the development of novel antibacterial agents. High-throughput screening (HTS) assays are instrumental in identifying small molecule inhibitors of MenE, which can serve as starting points for drug discovery programs.
This document provides detailed protocols for a high-throughput screening assay to identify inhibitors of MenE. The primary method described is a coupled-enzyme assay amenable to miniaturization, along with an alternative direct detection method suitable for HTS.
Signaling Pathway: Menaquinone Biosynthesis
The biosynthesis of menaquinone from chorismate involves a series of enzymatic reactions. MenE catalyzes the fifth step in this pathway, the conversion of o-succinylbenzoate (OSB) to o-succinylbenzoyl-CoA (OSB-CoA) in an ATP-dependent manner. This reaction proceeds through a two-step mechanism involving an OSB-AMP intermediate.[1][3][4][5]
Caption: The bacterial menaquinone (Vitamin K2) biosynthesis pathway.
Data Presentation: MenE Inhibitor Activity
The following table summarizes the inhibitory activity (IC50) of previously identified MenE inhibitors against the enzyme from different bacterial species. This data is crucial for validating the assay and for comparing the potency of newly discovered inhibitors.
| Compound | Target Organism | MenE Isoform | IC50 (µM) | Reference |
| OSB-AMS-1 | Mycobacterium tuberculosis | mtMenE | 0.011 | [1] |
| OSB-AMS-1 | Staphylococcus aureus | saMenE | 0.025 | [1] |
| OSB-AMS-1 | Escherichia coli | ecMenE | 0.13 | [1] |
| OSB-AMS-2 | Mycobacterium tuberculosis | mtMenE | >10 | [1] |
| OSB-AMS-2 | Staphylococcus aureus | saMenE | >10 | [1] |
| OSB-AMS-2 | Escherichia coli | ecMenE | >10 | [1] |
Experimental Protocols
Coupled-Enzyme HTS Assay for MenE Inhibitors
This protocol is adapted from a previously described coupled assay where the product of the MenE reaction, OSB-CoA, is a substrate for the next enzyme in the pathway, MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase).[1] The consumption of a detectable substrate by MenB is monitored. For HTS, this can be adapted to measure the pyrophosphate (PPi) produced by MenE, which is a more direct and generally applicable method.
Principle:
MenE catalyzes the following reaction: OSB + ATP + CoA-SH → OSB-CoA + AMP + PPi
The production of pyrophosphate (PPi) is measured using a fluorescent PPi sensor. The fluorescence intensity is directly proportional to the PPi concentration and thus to MenE activity.
Materials and Reagents:
-
Purified recombinant MenE and MenB enzymes
-
o-succinylbenzoate (OSB)
-
Adenosine triphosphate (ATP)
-
Coenzyme A (CoA-SH)
-
Fluorescent Pyrophosphate Assay Kit (e.g., Abcam ab112155 or AAT Bioquest PhosphoWorks™)[6][7]
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well or 1536-well black, low-volume assay plates
-
Plate reader capable of fluorescence detection
Experimental Workflow Diagram:
Caption: High-throughput screening workflow for MenE inhibitors.
Detailed Protocol:
-
Compound Plating:
-
Dispense test compounds and controls into the wells of a 384-well plate. Typically, a small volume (e.g., 50 nL) of a 1 mM stock solution in DMSO is used for a final assay concentration of 10 µM.
-
Include negative controls (DMSO only) and positive controls (a known MenE inhibitor).
-
-
Reagent Preparation:
-
Prepare the MenE enzyme solution in assay buffer at a 2X concentration. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare the substrate solution containing OSB and CoA-SH in assay buffer at a 2X concentration.
-
Prepare the ATP solution in assay buffer at a 2X concentration.
-
Prepare the pyrophosphate detection reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the 2X MenE enzyme solution to all wells of the assay plate.
-
Add the 2X substrate solution (OSB and CoA-SH) to all wells.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the 2X ATP solution to all wells. The final reaction volume will depend on the plate format (e.g., 10 µL for a 384-well plate).
-
Incubate the reaction at room temperature for a predetermined time (e.g., 30-60 minutes). This time should be optimized to ensure sufficient product formation without substrate depletion.
-
Stop the reaction and detect the PPi produced by adding the pyrophosphate detection reagent to all wells.
-
Incubate as recommended by the detection kit manufacturer (usually 10-30 minutes).
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 316/456 nm for some kits).
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
"Hits" are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the DMSO controls).
-
Alternative HTS Assay: Luminescence-Based ATP Depletion
Principle:
This assay measures the amount of ATP remaining in the reaction after a set incubation time. A decrease in ATP concentration, detected by a luciferase-based system, corresponds to MenE activity. Inhibitors of MenE will result in a higher ATP concentration (and thus higher luminescence) compared to uninhibited controls.
Materials and Reagents:
-
All reagents from the coupled-enzyme assay except for the pyrophosphate detection kit.
-
Luminescent ATP Detection Assay Kit (e.g., Abcam ab113849).[8][9]
Protocol Outline:
The protocol is similar to the pyrophosphate detection assay, with the main difference being the detection step.
-
Follow steps 1-3 of the pyrophosphate detection assay for compound plating and the enzymatic reaction.
-
After the MenE reaction incubation, add the ATP detection reagent (containing luciferase and luciferin) to all wells.
-
Incubate for the time recommended by the manufacturer to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Data Analysis:
The percent inhibition is calculated as: % Inhibition = 100 x ((Signal_compound - Signal_background) / (Signal_DMSO - Signal_background) - 1)
Assay Validation and Quality Control
For a successful HTS campaign, the assay must be robust and reproducible. The following parameters should be evaluated during assay development:
-
Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Signal-to-Background Ratio (S/B): The ratio of the signal from the uninhibited reaction to the signal from the background (no enzyme or no substrate).
-
DMSO Tolerance: The assay should be tolerant to the concentration of DMSO used to dissolve the test compounds.
Confirmatory and Secondary Assays
"Hits" identified in the primary HTS should be further validated through a series of secondary assays:
-
IC50 Determination: A dose-response curve is generated to determine the concentration of the inhibitor that causes 50% inhibition of MenE activity.
-
Orthogonal Assays: Confirm the inhibitory activity using a different assay format (e.g., if the primary screen was PPi detection, use the ATP depletion assay for confirmation).
-
Counter-screens: Rule out non-specific inhibition, such as compound aggregation or interference with the detection system.
-
Mechanism of Inhibition Studies: Determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to the substrates (OSB, ATP, CoA-SH).
References
- 1. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) | Semantic Scholar [semanticscholar.org]
- 3. "Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q)." by R. Meganathan and Ohsuk Kwon [huskiecommons.lib.niu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. d3pcsg2wjq9izr.cloudfront.net [d3pcsg2wjq9izr.cloudfront.net]
- 9. abcam.com [abcam.com]
Application Notes and Protocols for Enhanced 2-Succinylbenzoate (2-SB) Production in E. coli
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed fermentation protocol to increase the yield of 2-Succinylbenzoate (2-SB), a key intermediate in the menaquinone (Vitamin K2) biosynthetic pathway, using metabolically engineered Escherichia coli. By leveraging a fed-batch fermentation strategy and targeted genetic modification, significant accumulation of 2-SB can be achieved. These application notes detail the metabolic pathway, a comprehensive fermentation protocol, and analytical methods for quantification.
Introduction
This compound (2-SB) is a crucial precursor in the biosynthesis of menaquinones (Vitamin K2), which are essential components of the electron transport chain in many bacteria.[1][2] The rising interest in Vitamin K2 for human health applications has spurred research into the efficient production of its precursors. Escherichia coli, a well-characterized and robust microbial host, offers a promising platform for the biotechnological production of 2-SB. This protocol focuses on strategies to maximize 2-SB yield through genetic engineering and optimized fermentation conditions.
The core strategy involves the overexpression of o-succinylbenzoate synthase (OSBS), encoded by the menC gene, which catalyzes the conversion of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to 2-SB.[3] To further enhance accumulation, the metabolic pathway can be blocked downstream of 2-SB, for instance, by creating a mutation in the menB gene, which is responsible for the subsequent conversion of 2-SB.[4]
Metabolic Pathway for this compound Production
The biosynthesis of 2-SB in E. coli is an integral part of the menaquinone pathway, originating from the central shikimate pathway.
Caption: Biosynthetic pathway of this compound in E. coli.
Fermentation Protocol
This protocol outlines a fed-batch fermentation process for high-density cultivation of a genetically modified E. coli strain designed for 2-SB overproduction.
Strain
E. coli K-12 derivative with an inducible expression system for the menC gene and a knockout or downregulation of the menB gene.
Media Composition
Table 1: Batch Medium Composition (per Liter)
| Component | Concentration |
| Glucose | 20 g |
| Yeast Extract | 10 g |
| (NH₄)₂SO₄ | 5 g |
| KH₂PO₄ | 13.3 g |
| K₂HPO₄ | 4 g |
| MgSO₄·7H₂O | 1.2 g |
| Citric Acid | 1.7 g |
| Trace Metal Solution | 10 mL |
| Antibiotic (e.g., Kanamycin) | As required |
Table 2: Trace Metal Solution (per Liter)
| Component | Concentration |
| FeCl₃·6H₂O | 27 g |
| ZnCl₂·4H₂O | 2 g |
| CoCl₂·6H₂O | 2 g |
| Na₂MoO₄·2H₂O | 2 g |
| CaCl₂·2H₂O | 1 g |
| CuCl₂·2H₂O | 1.9 g |
| H₃BO₃ | 0.5 g |
| Concentrated HCl | 100 mL |
Table 3: Feeding Medium Composition (per Liter)
| Component | Concentration |
| Glucose | 500 g |
| Yeast Extract | 50 g |
| MgSO₄·7H₂O | 10 g |
Experimental Workflow
Caption: Experimental workflow for 2-SB production.
Detailed Protocol
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. Incubate at 37°C with shaking at 200 rpm for 18-24 hours.
-
Bioreactor Setup: Prepare a 2 L bioreactor with 1 L of the batch medium. Autoclave and allow to cool.
-
Inoculation: Aseptically transfer the inoculum culture to the bioreactor.
-
Batch Phase: Maintain the temperature at 37°C and the pH at 7.0 (controlled with NH₄OH). Maintain dissolved oxygen (DO) above 30% by adjusting agitation and aeration.
-
Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp rise in DO), initiate the feed of the feeding medium. The feed rate should be controlled to maintain a specific growth rate and avoid the accumulation of acetate. An exponential feeding strategy is recommended initially, followed by a constant feed rate.
-
Induction: When the optical density at 600 nm (OD₆₀₀) reaches approximately 20-30, induce the expression of the menC gene by adding the appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).
-
Production Phase: After induction, reduce the temperature to 30°C to enhance protein folding and reduce metabolic stress. Continue the fed-batch fermentation for 24-48 hours, maintaining the pH at 7.0 and DO above 30%.
-
Sampling: Collect samples periodically to monitor cell growth (OD₆₀₀) and 2-SB concentration.
Analytical Method: Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the recommended method for the quantification of 2-SB in the fermentation broth.
Sample Preparation
-
Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered sample with the mobile phase as necessary to fall within the calibration curve range.
HPLC Conditions
Table 4: HPLC Parameters for 2-SB Quantification
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV detector at approximately 230 nm and 254 nm. The optimal wavelength should be determined by running a UV-Vis spectrum of a 2-SB standard. Benzoic acid has an absorption maximum around 230 nm.[5][6] |
| Standard Curve | Prepare a standard curve using pure 2-SB in the expected concentration range. |
Data Presentation
Table 5: Example Data Summary of Fermentation Batches
| Fermentation Batch | Strain | Induction Time (OD₆₀₀) | Final OD₆₀₀ | Final 2-SB Titer (g/L) | 2-SB Yield (g/g glucose) |
| 1 | E. coli ΔmenB, pTrc-menC | 20 | 85 | 5.2 | 0.10 |
| 2 | E. coli ΔmenB, pTrc-menC | 30 | 92 | 6.8 | 0.12 |
| 3 (Control) | E. coli Wild Type | N/A | 95 | < 0.1 | N/A |
Conclusion
This protocol provides a robust framework for the production and quantification of this compound in genetically engineered E. coli. Optimization of the feeding strategy, induction conditions, and media components may lead to further improvements in 2-SB yield. The provided analytical method allows for accurate monitoring of product formation, facilitating process development and optimization.
References
- 1. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12950E [pubs.rsc.org]
- 2. Menaquinone biosynthesis: mutants of Escherichia coli K-12 requiring this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of menaquinone-8 pathway of Escherichia coli as a microbial platform for vitamin K production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of bacterial menaquinones. Menaquinone mutants of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Reconstitution of the Early Menaquinone Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro reconstitution of the early stages of the menaquinone (Vitamin K2) biosynthesis pathway. This pathway is a crucial metabolic route in many bacteria and represents a promising target for the development of novel antimicrobial agents. The following sections detail the key enzymes involved, their kinetic properties, and step-by-step protocols for their expression, purification, and use in reconstituting the pathway in a cell-free environment.
Overview of the Early Menaquinone Biosynthesis Pathway
The biosynthesis of menaquinone initiates from the central metabolite chorismate and proceeds through a series of enzymatic reactions to produce demethylmenaquinone, the penultimate precursor to menaquinone. The early pathway involves seven key enzymes: MenF, MenD, MenH, MenC, MenE, MenB, and MenA. The final step, the methylation of demethylmenaquinone to menaquinone, is catalyzed by MenG.
Quantitative Data Summary
The following tables summarize the available kinetic and operational parameters for the enzymes of the early menaquinone biosynthesis pathway. This data is essential for designing and optimizing in vitro reconstitution experiments.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Vmax | Reference |
| MenA | Mycobacterium tuberculosis | 1,4-dihydroxy-2-naphthoate (DHNA) | 8.2 (apparent) | - | - | [1] |
| Farnesyl diphosphate (FPP) | 4.3 (apparent) | - | - | [1] | ||
| MenE | Escherichia coli | - | - | - | 3.2 µmol/min/mg | [2] |
| MenI | Listeria monocytogenes | DHNA-CoA | 1.8 - 57.8 | - | - | [3] |
Note: Data for MenF, MenD, MenH, MenC, MenB, and MenG are currently limited in the public domain. The provided protocols can be used to determine these parameters.
Table 2: Optimal Reaction Conditions
| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) | Divalent Cation Requirement | Reference |
| MenA | Mycobacterium tuberculosis | 8.5 | - | Mg2+ (most effective) | [1] |
| MenD | Escherichia coli | - | - | Mg2+ or Mn2+ | [4] |
| MenE | Escherichia coli | 7.5 | 30 | Mg2+ (most effective) | [2] |
Experimental Protocols
This section provides detailed protocols for the expression and purification of the menaquinone biosynthesis enzymes, followed by procedures for individual enzyme assays and the complete in vitro reconstitution of the early pathway.
Recombinant Enzyme Expression and Purification (General Protocol for His-tagged Proteins)
This protocol is a general guideline for the expression and purification of His-tagged Men enzymes from E. coli. Optimization may be required for each specific enzyme.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector containing the gene of interest with an N- or C-terminal 6xHis-tag.
-
Luria-Bertani (LB) medium with the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Ni-NTA agarose resin.
-
Lysozyme, DNase I, RNase A (optional).
-
Protease inhibitor cocktail.
Procedure:
-
Expression: a. Inoculate a starter culture of 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to grow the culture for 3-4 hours at 30°C or overnight at 18-20°C. d. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: a. Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer per liter of culture. Add a protease inhibitor cocktail. b. (Optional) Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. c. Lyse the cells by sonication on ice. Perform several cycles of short bursts (e.g., 10 seconds on, 30 seconds off) until the lysate is no longer viscous. d. (Optional) Add DNase I and RNase A to reduce viscosity. e. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Purification: a. Equilibrate the Ni-NTA resin with Lysis Buffer. b. Add the clarified lysate to the equilibrated resin and incubate with gentle agitation for 1 hour at 4°C to allow the His-tagged protein to bind. c. Load the lysate-resin slurry into a chromatography column. d. Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. e. Elute the His-tagged protein with 5-10 column volumes of Elution Buffer. Collect fractions.
-
Analysis and Storage: a. Analyze the collected fractions by SDS-PAGE to assess purity. b. Pool the fractions containing the purified protein. c. Dialyze the purified protein against a storage buffer (e.g., PBS with 10% glycerol) to remove imidazole. d. Determine the protein concentration using a Bradford or BCA assay. e. Aliquot the purified enzyme and store at -80°C.
Individual Enzyme Assays
3.2.1. MenD (SEPHCHC Synthase) Assay
This assay measures the conversion of isochorismate and α-ketoglutarate to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC).[5]
-
Reaction Mixture (1 mL):
-
50 mM Tris-HCl, pH 7.4
-
200 mM NaCl
-
1 mM MgCl2
-
50 µM Thiamine diphosphate
-
6 mM α-ketoglutarate
-
1 mM Isochorismate
-
Purified MenD enzyme (0.2 mg/mL)
-
-
Procedure:
-
Prepare the reaction mixture without isochorismate and the enzyme.
-
Pre-incubate the mixture at 28°C for 5 minutes.
-
Initiate the reaction by adding the purified MenD enzyme and isochorismate.
-
Incubate at 28°C.
-
At various time points, stop the reaction by adding 1% formic acid.
-
Analyze the formation of SEPHCHC by HPLC-MS.
-
3.2.2. MenE (o-Succinylbenzoate-CoA Ligase) Assay
This assay measures the formation of o-succinylbenzoate-CoA from o-succinylbenzoate, ATP, and Coenzyme A.[2]
-
Reaction Mixture (1 mL):
-
50 mM Tris-HCl, pH 7.5
-
5 mM MgCl2
-
5 mM ATP
-
0.5 mM Coenzyme A
-
1 mM o-succinylbenzoate
-
Purified MenE enzyme
-
-
Procedure:
-
Prepare the reaction mixture without the enzyme.
-
Pre-incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified MenE enzyme.
-
Monitor the decrease in absorbance at 232 nm (due to the consumption of the thioester bond of CoA) or use an endpoint assay coupled to a reporter enzyme.
-
3.2.3. MenB (DHNA-CoA Synthase) Coupled Assay
Due to the instability of the substrate o-succinylbenzoyl-CoA, a coupled assay with MenE is typically used to assess MenB activity.[6]
-
Reaction Mixture (1 mL):
-
50 mM Tris-HCl, pH 7.5
-
5 mM MgCl2
-
5 mM ATP
-
0.5 mM Coenzyme A
-
1 mM o-succinylbenzoate
-
Purified MenE enzyme (to generate OSB-CoA in situ)
-
Purified MenB enzyme
-
-
Procedure:
-
Combine all components except MenB in the reaction buffer.
-
Pre-incubate at 37°C for 10-15 minutes to allow for the formation of o-succinylbenzoyl-CoA by MenE.
-
Initiate the MenB reaction by adding the purified MenB enzyme.
-
Incubate at 37°C.
-
Stop the reaction at various time points and analyze the formation of 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) by HPLC.
-
3.2.4. MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase) Assay
This assay measures the transfer of an octaprenyl group to 1,4-dihydroxy-2-naphthoate (DHNA).[1]
-
Reaction Mixture (100 µL):
-
50 mM Tris-HCl, pH 8.5
-
10 mM MgCl2
-
10 µM 1,4-dihydroxy-2-naphthoate (DHNA)
-
10 µM Farnesyl diphosphate (FPP) or other polyprenyl pyrophosphate
-
Membrane preparation or purified MenA enzyme
-
-
Procedure:
-
Combine all components in the reaction buffer.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding an organic solvent (e.g., chloroform:methanol 2:1).
-
Extract the lipid-soluble product (demethylmenaquinone).
-
Analyze the product by HPLC or TLC.
-
In Vitro Reconstitution of the Early Menaquinone Pathway
This protocol describes the simultaneous reaction of the first six enzymes of the pathway to produce DHNA from chorismate.
Materials:
-
Purified MenF, MenD, MenH, MenC, MenE, and MenB enzymes.
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 50 µM Thiamine diphosphate.
-
Substrates: Chorismate, α-ketoglutarate, ATP, Coenzyme A.
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, prepare a master mix containing the reaction buffer and all substrates at their final desired concentrations (e.g., 1 mM chorismate, 6 mM α-ketoglutarate, 5 mM ATP, 0.5 mM CoA). b. Add each of the purified enzymes (MenF, MenD, MenH, MenC, MenE, and MenB) to the master mix. The optimal concentration of each enzyme should be determined empirically.
-
Reaction and Analysis: a. Initiate the reaction by placing the tube at the optimal temperature (e.g., 30-37°C). b. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture. c. Immediately quench the reaction by adding the aliquot to an equal volume of a quenching solution (e.g., 1% formic acid or ice-cold methanol). d. Centrifuge the quenched samples to pellet any precipitated protein. e. Analyze the supernatant for the presence of pathway intermediates and the final product (DHNA) by HPLC-MS.
HPLC Analysis of Menaquinone Pathway Intermediates
This is a general method for the analysis of the water-soluble intermediates of the early menaquinone pathway.
-
HPLC System: A standard HPLC system equipped with a UV-Vis or PDA detector and coupled to a mass spectrometer (MS) is recommended for accurate identification and quantification.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the intermediates (e.g., 254 nm and 280 nm). MS detection in negative ion mode is suitable for these acidic molecules.
-
Standard Curves: Prepare standard curves for each available intermediate to enable accurate quantification.
Applications in Drug Development
The in vitro reconstitution of the menaquinone biosynthesis pathway provides a powerful platform for:
-
High-throughput screening of compound libraries to identify novel inhibitors of the pathway enzymes.
-
Mechanism of action studies to characterize the specific enzymatic target of hit compounds.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.
-
Investigating the essentiality of each enzymatic step for bacterial viability, further validating them as drug targets.
By providing a controlled and defined system, the in vitro reconstituted pathway allows for precise and reproducible measurements, accelerating the discovery and development of new antibiotics targeting menaquinone biosynthesis.
References
- 1. iba-lifesciences.com [iba-lifesciences.com]
- 2. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Specificity and Reactivity in Menaquinone Biosynthesis: The Structure of Escherichia coli MenD (2-Succinyl-5-Enolpyruvyl-6-Hydroxy-3-Cyclohexadiene-1-Carboxylate Synthase) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Menaquinone in E. coli: Identification of an Elusive Isomer of SEPHCHC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Spectrophotometric Assay of o-Succinylbenzoate-CoA Ligase (MenE) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Succinylbenzoate-CoA (OSB-CoA) ligase, also known as MenE, is a critical enzyme in the bacterial menaquinone (Vitamin K2) biosynthesis pathway.[1] It catalyzes the ATP-dependent ligation of o-succinylbenzoate (OSB) and Coenzyme A (CoA) to form OSB-CoA, AMP, and pyrophosphate. As an essential enzyme for the survival of many pathogenic bacteria, MenE is a promising target for the development of novel antibiotics. Accurate and reproducible methods for measuring MenE activity are crucial for basic research, inhibitor screening, and drug development.
These application notes provide a detailed protocol for a continuous spectrophotometric assay for OSB-CoA ligase activity. The assay is based on a coupled-enzyme system where the product of the MenE reaction, OSB-CoA, is immediately used by the subsequent enzyme in the pathway, 1,4-dihydroxy-2-naphthoyl-CoA (DHNA) synthase (MenB), to produce DHNA-CoA. The formation of DHNA-CoA can be continuously monitored by measuring the increase in absorbance at 392 nm.
Enzymatic Reaction and Assay Principle
The OSB-CoA ligase (MenE) reaction is as follows:
o-Succinylbenzoate + ATP + CoA ⇌ o-Succinylbenzoate-CoA + AMP + PPi
In this coupled assay, DHNA synthase (MenB) utilizes the OSB-CoA produced by MenE to catalyze the following reaction:
o-Succinylbenzoate-CoA ⇌ 1,4-dihydroxy-2-naphthoyl-CoA
The product, 1,4-dihydroxy-2-naphthoyl-CoA, has a distinct absorbance maximum at 392 nm, allowing for the continuous monitoring of the reaction rate. The rate of increase in absorbance at 392 nm is directly proportional to the activity of OSB-CoA ligase, provided that DHNA synthase is present in excess and is not rate-limiting.
Quantitative Data Summary
The following table summarizes the key quantitative data for E. coli o-Succinylbenzoate-CoA ligase.
| Parameter | Value | Reference |
| Kinetic Parameters | ||
| Km (o-Succinylbenzoate) | 16 µM | |
| Km (ATP) | 73.5 µM | |
| Km (CoA) | 360 µM | |
| Optimal Conditions | ||
| Optimal pH | 7.5 | [1] |
| Optimal Temperature | 30°C | [1] |
| Activators (Divalent Cations) | ||
| Mg²⁺ | Strongest activator | [1] |
| Mn²⁺, Co²⁺ | Significant activation | [1] |
| Ca²⁺, K⁺, Na⁺, Zn²⁺ | Moderate activation | [1] |
| Inhibitors | ||
| Diethylpyrocarbonate | Inhibitory | [1] |
| Fe²⁺, Hg²⁺ | Inhibitory | [1] |
| Mg²⁺ (at concentrations > 1mM) | Inhibitory | [1] |
Experimental Protocols
Reagents and Buffers
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂.
-
o-Succinylbenzoate (OSB) Stock Solution: 10 mM in ddH₂O.
-
ATP Stock Solution: 100 mM in ddH₂O, pH adjusted to 7.0.
-
Coenzyme A (CoA) Stock Solution: 10 mM in ddH₂O.
-
Purified o-Succinylbenzoate-CoA ligase (MenE): Concentration to be determined by a standard protein assay (e.g., Bradford).
-
Purified DHNA synthase (MenB): In excess to ensure it is not rate-limiting.
-
Microplate or Cuvettes: UV-transparent.
-
Spectrophotometer: Capable of reading absorbance at 392 nm.
Assay Protocol
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 200 µL reaction, combine the following components:
-
Assay Buffer: 150 µL
-
OSB Stock Solution: 4 µL (Final concentration: 200 µM)
-
ATP Stock Solution: 2 µL (Final concentration: 1 mM)
-
CoA Stock Solution: 8 µL (Final concentration: 400 µM)
-
Purified MenB: X µL (ensure excess activity)
-
ddH₂O: to a final volume of 180 µL
-
-
Pre-incubation: Equilibrate the reaction mixture and the MenE enzyme solution to the assay temperature (30°C) for 5 minutes.
-
Initiate the Reaction: Add 20 µL of the MenE enzyme solution to the reaction mixture to make a final volume of 200 µL. Mix gently by pipetting.
-
Measure Absorbance: Immediately transfer the reaction mixture to a pre-warmed cuvette or microplate well and start monitoring the increase in absorbance at 392 nm over time (e.g., every 30 seconds for 10-15 minutes) using a spectrophotometer set to 30°C.
-
Data Analysis:
-
Plot absorbance at 392 nm versus time.
-
Determine the initial linear rate of the reaction (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔAbs/min * V) / (ε * l * [E]) Where:
-
ΔAbs/min = The initial rate of absorbance change per minute.
-
V = Total reaction volume (in L).
-
ε = Molar extinction coefficient of DHNA-CoA at 392 nm (if known; otherwise, activity can be expressed in ΔAbs/min/mg).
-
l = Path length of the cuvette or microplate well (in cm).
-
[E] = Concentration of MenE in the assay (in mg).
-
-
Controls
-
No Enzyme Control: Replace the MenE enzyme solution with an equal volume of assay buffer to check for any non-enzymatic reaction.
-
No Substrate Control: Omit one of the substrates (OSB, ATP, or CoA) from the reaction mixture to ensure that the observed activity is dependent on all components.
Visualizations
Caption: Menaquinone biosynthesis pathway highlighting the coupled reaction for the MenE assay.
Caption: Experimental workflow for the spectrophotometric assay of OSB-CoA ligase.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of 2-Succinylbenzoate (2-SB) in Bacterial Fermentation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields of 2-Succinylbenzoate (2-SB) in bacterial fermentation processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Genetic & Metabolic Issues
Question 1: My engineered E. coli strain is not producing any 2-SB. What are the primary genetic factors to check?
Answer: A complete lack of 2-SB production often points to a critical issue in the biosynthetic pathway. This compound is an intermediate in the menaquinone biosynthesis pathway.[1][2] The key enzyme responsible for its synthesis is o-succinylbenzoate synthase (OSBS), encoded by the menC gene.[2][3]
Here’s a troubleshooting workflow to diagnose the issue:
-
Sequence Verification: Verify the sequence of the menC gene and its regulatory elements (promoter, ribosome binding site) in your expression plasmid or integrated cassette. Mutations can lead to a non-functional or poorly expressed enzyme.
-
Codon Optimization: If you are expressing a heterologous menC gene, ensure it has been codon-optimized for your bacterial host (e.g., E. coli).
-
Plasmid Integrity: Isolate the expression plasmid from your production strain and verify its integrity via restriction digest and sequencing.
-
Upstream Pathway Integrity: The biosynthesis of 2-SB requires the precursors chorismate and α-ketoglutarate.[1] Ensure that the upstream pathways for these precursors are intact and that no essential genes have been inadvertently knocked out or downregulated.
Question 2: My 2-SB yield is significantly lower than expected. Could precursor availability be the limiting factor?
Answer: Yes, insufficient precursor supply is a common cause of low product yield. The synthesis of one molecule of 2-SB requires one molecule of isochorismate (derived from chorismate) and one molecule of α-ketoglutarate.
Troubleshooting Steps:
-
Supplement Precursors: Experimentally supplement the fermentation medium with precursors or intermediates that can boost the intracellular pools of chorismate and α-ketoglutarate.
-
Metabolic Engineering: Consider overexpressing key enzymes in the shikimate pathway (for chorismate) and the TCA cycle (for α-ketoglutarate) to increase precursor availability.
-
Carbon Source: The choice of carbon source can influence precursor availability. For instance, a glucose-based medium might provide a balanced flux towards both precursors.
Question 3: How can I confirm that the o-succinylbenzoate synthase (OSBS) enzyme is being expressed and is active?
Answer: Verifying enzyme expression and activity is crucial.
-
Protein Expression Analysis:
-
SDS-PAGE: Grow a culture of your production strain and a control strain (e.g., carrying an empty plasmid). Induce protein expression, then lyse the cells and run the protein extracts on an SDS-PAGE gel. Look for a band corresponding to the molecular weight of OSBS in your production strain.
-
Western Blot: If you have an antibody against OSBS (or if your protein is tagged, e.g., with His-tag), you can perform a Western blot for more specific detection.
-
-
In Vitro Enzyme Assay:
-
Perform an in vitro assay using cell-free extracts to confirm OSBS activity. This involves incubating the cell lysate with the substrates (isochorismate and α-ketoglutarate) and measuring the formation of 2-SB over time using HPLC.
-
Fermentation & Culture Condition Issues
Question 4: What are the optimal fermentation conditions for 2-SB production?
Answer: Optimal conditions can be strain- and system-dependent. However, key parameters to optimize include pH, temperature, aeration, and media composition.[4] While specific data for 2-SB is limited, we can draw parallels from the optimization of structurally related compounds like succinic acid.[5][6][7]
Key Parameters for Optimization:
| Parameter | Typical Range for E. coli | Rationale & Troubleshooting |
| pH | 6.5 - 7.2 | pH affects enzyme activity and nutrient uptake.[4] Monitor and control pH using automated base/acid addition. A drop in pH due to acid production is common. |
| Temperature | 30 - 37°C | Most E. coli strains grow well in this range. Lower temperatures (e.g., 30°C) can sometimes improve protein folding and activity. |
| Dissolved Oxygen (DO) | 20 - 40% | While 2-SB is part of the anaerobic menaquinone pathway, initial aerobic growth is needed for biomass accumulation. Aeration needs to be optimized to balance growth and production. |
| Carbon Source | Glucose, Glycerol | The primary carbon source impacts precursor supply. Fed-batch strategies can prevent overflow metabolism and maintain optimal growth. |
| Nitrogen Source | Yeast Extract, Peptone | Complex nitrogen sources can provide essential amino acids and cofactors, potentially boosting yield.[8] |
Question 5: My culture grows well, but the 2-SB yield is low. What could be the issue?
Answer: This scenario suggests a disconnect between biomass accumulation and product formation.
Possible Causes & Solutions:
-
Metabolic Burden: Overexpression of the menC gene might be placing a significant metabolic burden on the cells, diverting resources away from 2-SB production. Try using a lower-strength promoter or a lower inducer concentration.
-
Product Inhibition/Toxicity: High concentrations of 2-SB or pathway byproducts might be toxic to the cells or inhibit key enzymes. Consider in situ product removal strategies or engineering the strain for better tolerance.
-
Timing of Induction: The timing of inducing gene expression is critical. Inducing too early can stunt growth, while inducing too late might miss the optimal production phase. Experiment with inducing at different cell densities (OD600).
Experimental Protocols & Methodologies
Protocol 1: Quantification of 2-SB in Fermentation Broth by HPLC
This protocol provides a general method for quantifying 2-SB. It may need to be optimized for your specific sample matrix and HPLC system.
-
Sample Preparation:
-
Take a 1 mL sample of the fermentation broth.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used for organic acid analysis.[9]
-
Mobile Phase: An isocratic mobile phase of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v) is a good starting point.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at 210 nm or 254 nm.
-
Column Temperature: 30°C.
-
-
Quantification:
-
Prepare a standard curve using pure 2-SB of known concentrations.
-
Run the standards and samples on the HPLC.
-
Integrate the peak area for 2-SB in your samples and calculate the concentration based on the standard curve.
-
Protocol 2: Preparation of Cell-Free Extract for Enzyme Assays
-
Cell Harvesting:
-
Harvest cells from a 50 mL culture by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with 25 mL of cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
-
Cell Lysis:
-
Resuspend the cell pellet in 5 mL of lysis buffer.
-
Lyse the cells using a sonicator or a French press. Keep the sample on ice to prevent protein denaturation.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Extract Collection:
-
Carefully transfer the supernatant (the cell-free extract) to a new pre-chilled tube. This extract can now be used for enzyme activity assays. Determine the total protein concentration using a Bradford or BCA assay.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from chorismate and α-ketoglutarate.
General Troubleshooting Workflow for Low 2-SB Yield
Caption: A stepwise workflow for troubleshooting low 2-SB fermentation yield.
References
- 1. MiMeDB: Showing metabocard for this compound (MMDBc0029982) [mimedb.org]
- 2. Menaquinone biosynthesis: mutants of Escherichia coli K-12 requiring this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menaquinone biosynthesis: mutants of Escherichia coli K-12 requiring this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Step-by-Step Guide to Fermentation Optimization in Small Labs [synapse.patsnap.com]
- 5. Optimization of culture conditions in CO2 fixation for succinic acid production using Actinobacillus succinogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of succinic acid fermentation with Actinobacillus succinogenes by response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Optimization of succinic acid fermentation with Actinobacillus succinogenes by response surface methodology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: o-Succinylbenzoate Synthase Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o-succinylbenzoate (OSB) synthase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the function of o-succinylbenzoate synthase (OSB synthase)?
O-succinylbenzoate synthase (OSB synthase), also known as MenC, is an enzyme that catalyzes the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to produce o-succinylbenzoate (OSB) and water.[1][2] This reaction is a key step in the biosynthesis of menaquinone (vitamin K2) in many bacteria.[1][3][4]
Q2: What are the substrates and products of the OSB synthase reaction?
-
Substrate: (1R,6R)-6-hydroxy-2-succinylcyclohexa-2,4-diene-1-carboxylate (SHCHC)[1]
-
Products: 2-succinylbenzoate (o-succinylbenzoate or OSB) and H₂O[1]
Q3: What are the optimal conditions for OSB synthase activity?
The optimal conditions for OSB synthase activity can vary depending on the source of the enzyme. For the enzyme from Geobacillus stearothermophilus, the optimal pH is between 8.0 and 8.5, and the optimal temperature is between 55-65°C. For the related enzyme, o-succinylbenzoate-CoA ligase, the optimal pH is 7.5 and the optimal temperature is 30°C.[4]
Q4: Does OSB synthase require any cofactors?
Yes, OSB synthase belongs to the enolase superfamily and requires a divalent cation for its activity, with Mg²⁺ or Mn²⁺ being preferred.[1]
Troubleshooting Guide
This guide addresses common issues encountered during OSB synthase activity assays.
Issue 1: Low or No Enzyme Activity
| Possible Cause | Recommended Solution |
| Incorrect Assay Buffer pH | The optimal pH for OSB synthase is typically between 7.5 and 8.5.[4] Prepare fresh buffer and verify the pH. |
| Missing Divalent Cations | OSB synthase requires Mg²⁺ or Mn²⁺ for activity.[1] Ensure these cations are included in the reaction buffer at an appropriate concentration (e.g., 1-5 mM). |
| Enzyme Instability | The enzyme may have lost activity due to improper storage or handling. Store the enzyme at the recommended temperature (typically -80°C) in a suitable buffer containing a stabilizing agent like glycerol. Avoid repeated freeze-thaw cycles. |
| Substrate (SHCHC) Degradation | The substrate, SHCHC, is known to be unstable, especially under acidic conditions.[3][4] Prepare the substrate solution fresh before each experiment and keep it on ice. Ensure the reaction buffer pH is maintained in the optimal range. |
| Presence of Inhibitors | The sample or reagents may contain inhibitors. See the "Potential Inhibitors" section below for more details. |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Spontaneous Substrate Degradation | The substrate SHCHC can spontaneously convert to OSB, leading to a high background signal.[3][4] Run a control reaction without the enzyme to measure the rate of spontaneous degradation and subtract it from the enzymatic reaction rate. |
| Contaminating Enzymes in Sample | If using a crude or partially purified enzyme preparation, other enzymes may be present that can interfere with the assay. Purify the OSB synthase to a higher degree. |
| Interfering Substances in Sample | Components in the sample matrix may absorb at the detection wavelength. Run a sample blank containing all reaction components except the substrate to correct for this. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate. Use calibrated pipettes. |
| Temperature Fluctuations | Maintain a constant and optimal temperature throughout the assay. Use a temperature-controlled spectrophotometer or water bath. |
| Substrate Stock Solution Degradation | The SHCHC stock solution may be degrading over time. Prepare fresh stock solutions for each set of experiments. |
Quantitative Data Summary
Table 1: Kinetic Parameters of o-Succinylbenzoate Synthase
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Amycolatopsis | SHCHC | - | - | 2.5 x 10⁵ | [3] |
| Geobacillus stearothermophilus | N-formyl-D-methionine | - | 74.6 | - | |
| Geobacillus stearothermophilus | N-formyl-L-methionine | - | 52.9 | - |
Table 2: Optimal Conditions for OSB Synthase and Related Enzymes
| Enzyme | Optimal pH | Optimal Temperature (°C) | Divalent Cation Requirement | Reference |
| OSB synthase (G. stearothermophilus) | 8.0 - 8.5 | 55 - 65 | Mg²⁺ or Mn²⁺ | |
| OSB-CoA ligase (E. coli) | 7.5 | 30 | Mg²⁺ | [4] |
Experimental Protocols
Inferred Spectrophotometric Assay for OSB Synthase Activity
This protocol is inferred from available information and general enzyme assay principles, as a detailed standard protocol was not found in the initial search. The assay is based on monitoring the increase in absorbance resulting from the formation of o-succinylbenzoate (OSB). The specific wavelength for OSB detection needs to be determined experimentally but is likely in the UV range.
Materials:
-
Purified o-succinylbenzoate synthase
-
(1R,6R)-6-hydroxy-2-succinylcyclohexa-2,4-diene-1-carboxylate (SHCHC)
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂
-
UV-transparent microplate or cuvettes
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare the reaction buffer and equilibrate to the desired assay temperature (e.g., 37°C).
-
Prepare a stock solution of SHCHC in a suitable solvent (e.g., water or a buffer at neutral pH) and keep it on ice. The concentration should be determined based on the expected Km value.
-
Dilute the purified OSB synthase to the desired concentration in the reaction buffer.
-
-
Set up the Reaction:
-
In a microplate well or cuvette, add the reaction buffer.
-
Add the OSB synthase solution to the buffer.
-
To initiate the reaction, add the SHCHC substrate. The final volume should be consistent across all assays.
-
-
Measure Activity:
-
Immediately place the microplate or cuvette in the spectrophotometer.
-
Monitor the increase in absorbance at the predetermined wavelength for OSB over a set period (e.g., 5-10 minutes). Record the absorbance at regular intervals.
-
-
Controls:
-
No-Enzyme Control: A reaction mixture containing all components except the OSB synthase to measure the rate of spontaneous SHCHC degradation.
-
No-Substrate Control: A reaction mixture containing all components except SHCHC to measure any background absorbance changes.
-
-
Calculate Activity:
-
Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the no-enzyme control from the rate of the enzymatic reaction.
-
Use the Beer-Lambert law (A = εcl) to convert the change in absorbance per unit time to the rate of product formation, if the extinction coefficient (ε) of OSB is known.
-
Visualizations
Caption: Menaquinone biosynthesis pathway highlighting the role of OSB synthase (MenC).
Caption: General workflow for an o-succinylbenzoate synthase activity assay.
Caption: Decision tree for troubleshooting common issues in OSB synthase assays.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. med.unc.edu [med.unc.edu]
- 3. Evolution of enzymatic activity in the enolase superfamily: functional studies of the promiscuous o-succinylbenzoate synthase from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin K (menaquinone) biosynthesis in bacteria: purification and probable structure of an intermediate prior to o-succinylbenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 2-Succinylbenzoate in different buffer and storage conditions
This technical support center provides guidance on the stability of 2-Succinylbenzoate (2-SB) in various buffer and storage conditions. The information is intended for researchers, scientists, and drug development professionals who are using 2-SB in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-SB)?
A1: this compound is a dicarboxylic acid that serves as an intermediate in the biosynthesis of menaquinone (Vitamin K2) in many bacteria.[1][2][3] It is formed from the reaction of isochorismate and 2-oxoglutarate.
Q2: What are the primary factors that can affect the stability of 2-SB in solution?
A2: The stability of 2-SB in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As an aromatic carboxylic acid, 2-SB is susceptible to degradation pathways such as decarboxylation at elevated temperatures.[4][5]
Q3: How should I store my stock solutions of 2-SB?
A3: For optimal stability, it is recommended to store stock solutions of 2-SB at -20°C or -80°C. Solutions should be prepared in a suitable buffer and protected from light. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but long-term storage at low temperatures is preferable to minimize degradation.
Q4: In which pH range is 2-SB expected to be most stable?
A4: While specific data for 2-SB is limited, aromatic carboxylic acids are generally most stable in a slightly acidic to neutral pH range. At highly acidic or alkaline pH, the rate of hydrolysis of the succinyl side chain or other degradation reactions may increase. It is advisable to perform pilot stability studies in your specific buffer system to determine the optimal pH.
Q5: Can I autoclave solutions containing 2-SB?
A5: Autoclaving solutions of 2-SB is not recommended. The high temperatures during autoclaving can lead to thermal degradation, including decarboxylation of the aromatic ring.[4][5] Sterilization of 2-SB solutions should be performed by filtration through a 0.22 µm filter.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time with the same 2-SB stock solution. | Degradation of 2-SB in the stock solution. | Prepare fresh stock solutions more frequently. Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect from light. Verify the concentration of the stock solution before each use using a validated analytical method. |
| Precipitate formation in the 2-SB solution upon storage. | Poor solubility of 2-SB at the storage temperature or pH. Change in pH of the buffer. | Ensure the storage buffer has sufficient buffering capacity. Check the pH of the solution after the addition of 2-SB and adjust if necessary. Consider using a co-solvent if solubility is a persistent issue, after verifying its compatibility with your experimental system. Store at a temperature where the compound remains in solution, or gently warm to redissolve before use (if thermal stability allows). |
| Lower than expected biological activity of 2-SB. | Degradation of the compound. | Confirm the identity and purity of your 2-SB solid material. Prepare fresh solutions from the solid material. Re-evaluate storage conditions and handling procedures to minimize degradation. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. This will help in tracking the purity of your 2-SB samples over time. |
Experimental Protocols
Protocol for a Preliminary Stability Study of this compound in Different Buffers
This protocol outlines a basic experiment to assess the short-term stability of 2-SB in various buffer systems at different temperatures.
1. Materials:
-
This compound (solid, high purity)
-
Buffer solutions (e.g., 50 mM Phosphate buffer pH 6.0, 7.0, and 8.0; 50 mM Tris-HCl pH 7.5 and 8.5)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or other suitable mobile phase modifier)
-
Sterile 0.22 µm syringe filters
-
Autosampler vials
2. Preparation of 2-SB Stock Solution:
-
Accurately weigh a sufficient amount of 2-SB to prepare a stock solution of known concentration (e.g., 10 mM) in a suitable solvent in which it is freely soluble and stable (e.g., DMSO or ethanol).
-
Ensure the solid is fully dissolved.
3. Preparation of Stability Samples:
-
Spike the 2-SB stock solution into each of the prepared buffer solutions to a final concentration of, for example, 100 µM.
-
Filter each solution through a 0.22 µm syringe filter into sterile tubes.
-
Aliquot the filtered solutions into autosampler vials for each time point and storage condition.
4. Storage Conditions and Time Points:
-
Temperatures: 4°C, 25°C (room temperature), and 40°C (accelerated condition).
-
Time Points: 0, 24, 48, 72 hours, and 1 week.
5. Sample Analysis:
-
At each time point, remove one vial from each storage condition.
-
Analyze the samples immediately by a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for this type of compound.
-
The mobile phase could be a gradient of acetonitrile in water with a formic acid modifier.
-
Detection can be performed using a UV detector at a wavelength determined by the UV spectrum of 2-SB.
6. Data Analysis:
-
Calculate the percentage of 2-SB remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining 2-SB against time for each buffer and temperature condition.
-
This will provide a preliminary assessment of the stability of 2-SB under the tested conditions.
Stability Data Summary (Hypothetical Data)
The following table presents hypothetical data from a preliminary stability study to illustrate how the results could be structured.
| Buffer System | pH | Storage Temperature (°C) | % 2-SB Remaining after 1 Week |
| Phosphate | 6.0 | 4 | >98% |
| 25 | ~95% | ||
| 40 | ~85% | ||
| Phosphate | 7.0 | 4 | >99% |
| 25 | ~97% | ||
| 40 | ~90% | ||
| Phosphate | 8.0 | 4 | >98% |
| 25 | ~94% | ||
| 40 | ~82% | ||
| Tris-HCl | 7.5 | 4 | >99% |
| 25 | ~96% | ||
| 40 | ~88% | ||
| Tris-HCl | 8.5 | 4 | >97% |
| 25 | ~92% | ||
| 40 | ~78% |
Visualizations
Menaquinone Biosynthesis Pathway
The following diagram illustrates the role of this compound as a key intermediate in the menaquinone (Vitamin K2) biosynthesis pathway.
Caption: Menaquinone biosynthesis pathway highlighting 2-SB.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for conducting a stability study of this compound.
Caption: General workflow for 2-SB stability testing.
References
How to overcome poor solubility of 2-Succinylbenzoate
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the solubility of 2-Succinylbenzoate (2-SB).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (2-SB) exhibiting poor solubility in aqueous solutions?
This compound's molecular structure contains both hydrophobic (water-fearing) and hydrophilic (water-loving) regions. The molecule consists of a nonpolar aromatic benzene ring and a succinyl chain with two carboxylic acid groups.[1][2] In its protonated (acidic) form, the hydrophobicity of the benzene ring dominates, leading to low solubility in water. It is classified as a weakly acidic compound that is practically insoluble in water when not ionized.[3]
Q2: How does pH influence the solubility of 2-SB?
The pH of the solution is the most critical factor governing 2-SB's aqueous solubility. 2-SB is a dicarboxylic acid with a predicted pKa of approximately 3.42 for its most acidic proton.[1][4][5]
-
At low pH (pH < 3.4): The carboxylic acid groups are fully protonated (-COOH). In this neutral state, the molecule is less polar and thus poorly soluble.
-
At high pH (pH > 5): The carboxylic acid groups are deprotonated to form carboxylates (-COO⁻). This creates a negatively charged dianion, which is significantly more polar and readily dissolves in water.[6][7]
This relationship is visualized below.
Q3: What are the recommended solvents for preparing 2-SB stock solutions?
The choice of solvent depends on the experimental requirements. For most applications, preparing a high-concentration stock in an organic solvent or a pH-adjusted aqueous buffer is recommended.
| Solvent Type | Solvent Example | Predicted Solubility / Recommendation | Notes |
| Aqueous (Acidic) | Deionized Water (pH < 4) | 2.47 g/L (Predicted)[1] | Very low solubility. Not recommended for stock solutions. |
| Aqueous (Basic) | 100 mM NaOH, pH 8.0 Buffer | High | Forms the highly soluble sodium salt. Ideal for many biological assays where a neutral or slightly basic pH is required. |
| Polar Aprotic | DMSO, DMF | High | Common choice for creating high-concentration organic stocks for cell culture or enzymatic assays. Minimize final concentration to avoid solvent toxicity. |
| Alcohols | Ethanol, Methanol | Moderate to High | Can be used, but may be less effective than DMSO for achieving very high concentrations. |
| Nonpolar | Hexane, Toluene | Very Low | Not recommended. 2-SB is too polar to dissolve in nonpolar solvents. |
Troubleshooting Guide: Solubilizing this compound
If you are encountering solubility issues with 2-SB, follow this workflow to identify an appropriate solubilization strategy.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol describes the preparation of a 100 mM aqueous stock solution of 2-SB by converting it to its soluble sodium salt.
Materials:
-
This compound (MW: 222.19 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
Methodology:
-
Weigh 2-SB: Weigh out 22.22 mg of 2-SB for a final volume of 1 mL (or scale as needed).
-
Add Water: Add approximately 80% of the final desired volume of deionized water (e.g., 0.8 mL for a 1 mL final volume). The 2-SB will not dissolve and will appear as a white suspension.
-
Adjust pH: While stirring, add the 1 M NaOH solution dropwise. Monitor the pH continuously.
-
Observe Dissolution: As the pH increases above ~5.0, the suspension will begin to clear. Continue adding NaOH until all the solid has dissolved completely.
-
Final pH and Volume Adjustment: The target pH should be >7.0 to ensure full deprotonation. Once the 2-SB is fully dissolved, adjust the pH to your desired final value (e.g., 7.4).
-
QS to Final Volume: Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.
-
Sterilization and Storage: If required, sterile-filter the solution through a 0.22 µm filter. Store at 4°C for short-term use or aliquot and store at -20°C for long-term stability.
Protocol 2: Preparation of an Organic Stock Solution in DMSO
This protocol is suitable for experiments requiring the addition of 2-SB to media or buffers where a small volume of an organic solvent is permissible.
Materials:
-
This compound (MW: 222.19 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
Methodology:
-
Weigh 2-SB: Weigh the desired amount of 2-SB directly into a sterile microcentrifuge tube or glass vial.
-
Add DMSO: Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 500 mM stock, add 1 mL of DMSO to 111.1 mg of 2-SB).
-
Dissolve: Cap the vial tightly and vortex thoroughly. Gentle warming in a 37°C water bath can assist dissolution if needed. Ensure the solid is completely dissolved before use.
-
Storage: Store the DMSO stock solution at -20°C. Before use, thaw completely and vortex to ensure homogeneity, as some compounds can precipitate at low temperatures.
Important Note: When adding a DMSO stock to an aqueous solution, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in biological or chemical assays.
References
- 1. MiMeDB: Showing metabocard for this compound (MMDBc0029982) [mimedb.org]
- 2. youtube.com [youtube.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0304087) [hmdb.ca]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ModelSEED [modelseed.org]
- 6. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Identifying and minimizing interfering peaks in 2-Succinylbenzoate HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing interfering peaks during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Succinylbenzoate (2-SB).
Troubleshooting Guide: Identifying and Eliminating Interfering Peaks
Interfering peaks, often referred to as "ghost peaks," are unexpected signals in a chromatogram that do not originate from the analyte of interest.[1][2][3] They can compromise the accuracy and reliability of quantitative analysis. This guide provides a systematic approach to identifying and eliminating these interferences in your this compound (2-SB) analysis.
Initial Assessment:
Before proceeding with extensive troubleshooting, it is crucial to confirm that the unexpected peak is indeed an interference and not a result of sample degradation or an unknown impurity.
Systematic Troubleshooting Workflow:
The following workflow will help you systematically isolate the source of the interfering peak.
Figure 1: A logical workflow for troubleshooting interfering peaks.
Scenario 1: Peak Persists in Blank Injection
If the interfering peak is present when you inject only the mobile phase, the source is likely from the HPLC system or the mobile phase itself.
| Potential Source | Troubleshooting Steps | Expected Outcome |
| Mobile Phase Contamination | 1. Prepare fresh mobile phase using HPLC-grade solvents and additives from a new, unopened bottle.[4][5][6] 2. Filter the mobile phase through a 0.22 µm or 0.45 µm filter. 3. Degas the mobile phase thoroughly. | The interfering peak is eliminated or significantly reduced. |
| System Contamination (Carryover) | 1. Flush the entire system, including the injector, tubing, and detector flow cell, with a strong solvent (e.g., 100% acetonitrile or methanol).[5][6] 2. If the peak persists, consider a more rigorous cleaning protocol, potentially involving a sequence of solvents with varying polarities. | The interfering peak is washed out of the system. |
| Contaminated Guard Column/Column | 1. Remove the guard column and run a blank injection. If the peak disappears, replace the guard column. 2. If the peak remains, it may be retained on the analytical column. Try flushing the column with a strong solvent. If this fails, the column may need to be replaced.[5] | The interfering peak is eliminated by removing the contaminated component. |
| Leaks | 1. Visually inspect all fittings for any signs of leakage.[5] 2. A leak can introduce air or other contaminants into the system, causing baseline disturbances that may appear as peaks. | Fixing the leak resolves the issue. |
Scenario 2: Peak is Absent in Blank Injection
If the interfering peak only appears when a sample or standard is injected, the source is likely related to your sample preparation or the reagents used.
| Potential Source | Troubleshooting Steps | Expected Outcome |
| Contaminated Sample Solvent/Diluent | 1. Prepare a fresh batch of the solvent used to dissolve your 2-SB standard and samples. 2. Inject a blank of the sample solvent alone. | The interfering peak is absent in the fresh solvent blank. |
| Contaminated Glassware or Vials | 1. Use new, clean glassware and vials for sample preparation.[1] 2. Rinse all glassware thoroughly with the sample solvent before use. | The interfering peak is eliminated with the use of clean materials. |
| Sample Matrix Effects | 1. If analyzing 2-SB in a complex matrix (e.g., biological fluids, reaction mixtures), perform a sample clean-up step.[7] 2. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove matrix components that may interfere with the analysis. | A cleaner sample results in a chromatogram free of the interfering peak. |
| 2-SB Degradation | 1. Prepare a fresh stock solution of 2-SB. 2. Protect the sample from light and heat, and analyze it promptly after preparation. 3. Consider performing a forced degradation study to identify potential degradation products. | Freshly prepared, properly handled samples do not show the interfering peak. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interfering peaks in HPLC?
A1: The most common sources of interfering peaks, or "ghost peaks," can be broadly categorized into:
-
Mobile Phase Contamination: Impurities in solvents, water, or additives.[4][6]
-
System Contamination: Carryover from previous injections, contaminated injector, tubing, or detector cell.[1][5]
-
Sample Preparation: Contaminated solvents, glassware, vials, or sample matrix components.[1][7]
-
Equipment Malfunction: Leaks in the system or issues with the detector.[5]
Q2: I see a peak in my blank gradient run. What should I do first?
A2: A peak in a blank gradient run strongly suggests that the contamination is in your mobile phase or has accumulated on your column from previous runs. The first step is to prepare a fresh mobile phase using high-purity, HPLC-grade reagents from new containers.[4][5][6] If the peak persists with the fresh mobile phase, the next step is to systematically clean the HPLC system.
Q3: How can I prevent carryover from previous injections?
A3: To prevent carryover, it is important to have a robust needle wash protocol for your autosampler. This may involve using a strong solvent in the wash solution and increasing the wash volume or the number of wash cycles. Running a blank injection after a high-concentration sample can also help to ensure the system is clean before the next analysis.[6]
Q4: Can the sample solvent cause interfering peaks?
A4: Yes, if the sample solvent is stronger than the initial mobile phase, it can cause peak distortion or the appearance of extraneous peaks at the beginning of the chromatogram. It is always best to dissolve your sample in the initial mobile phase composition whenever possible.
Q5: What are potential degradation products of this compound that could cause interfering peaks?
A5: While specific degradation pathways for this compound under HPLC conditions are not extensively documented in readily available literature, potential degradation could occur through hydrolysis of the ester linkage or decarboxylation, especially under harsh pH or high-temperature conditions. A forced degradation study, exposing 2-SB to acidic, basic, oxidative, and photolytic stress, would be the definitive way to identify potential degradation products that could interfere with your analysis.[8][9]
Experimental Protocols
Proposed HPLC Method for this compound Analysis
This proposed method is a starting point for the analysis of this compound and can be optimized as needed.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
Sample Preparation Workflow
Figure 2: A standard workflow for preparing 2-SB samples for HPLC analysis.
Protocol for Forced Degradation Study
To identify potential degradation products that may act as interfering peaks, a forced degradation study can be performed.
-
Acid Hydrolysis: Dissolve 2-SB in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 2-SB in a solution of 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve 2-SB in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of 2-SB to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Keep the solid 2-SB powder in an oven at 105°C for 24 hours.
After the specified time, neutralize the acidic and basic samples, and dilute all samples appropriately with the mobile phase before injecting them into the HPLC system. Compare the chromatograms of the stressed samples to that of an unstressed sample to identify any new peaks.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ijsdr.org [ijsdr.org]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cofactor Concentrations for OSB Synthase Activity
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the activity of o-succinylbenzoate (OSB) synthase. The focus is on the critical role of the divalent cation cofactors, Magnesium (Mg²⁺) and Manganese (Mn²⁺).
Frequently Asked Questions (FAQs)
Q1: What is the role of divalent cations like Mg²⁺ and Mn²⁺ in the OSB synthase reaction?
A1: Divalent cations are essential for the catalytic activity of OSB synthase. The positively charged metal ion, typically Mg²⁺ in E. coli, plays a crucial role in stabilizing the negatively charged enediolate anion intermediate that forms during the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to OSB.[1][2] This stabilization of the transition state is critical for the enzyme's catalytic efficiency. While Mg²⁺ is the confirmed cofactor for E. coli OSB synthase, enzymes from other organisms, such as Amycolatopsis, have been shown to be Mn²⁺-dependent.
Q2: My OSB synthase activity is very low or absent. Could this be a cofactor problem?
A2: Yes, suboptimal or missing cofactor concentrations are a common cause of low enzyme activity. OSB synthase is a metalloenzyme and is inactive in the absence of the required divalent cation.[1] Ensure that you are including Mg²⁺ or Mn²⁺ in your reaction buffer at an appropriate concentration. Also, consider the possibility of contaminating chelating agents, such as EDTA, in your enzyme preparation or reagents, as these will sequester the metal ions.
Q3: What is the optimal concentration range for Mg²⁺ and Mn²⁺?
A3: The optimal concentration can vary depending on the specific OSB synthase enzyme (i.e., its source organism) and other assay conditions like pH and substrate concentration. For many enzymes, a concentration range of 1-10 mM for Mg²⁺ is a good starting point. For enzymes that prefer Mn²⁺, the optimal concentration may be lower. It is always recommended to perform a metal ion titration to determine the empirical optimum for your specific experimental setup.
Q4: Can I use other divalent cations besides Mg²⁺ and Mn²⁺?
A4: While Mg²⁺ and Mn²⁺ are the most common cofactors for this class of enzyme, other divalent cations like Co²⁺ or Cd²⁺ have been shown to support the activity of some divalent cation-dependent enzymes, albeit often with different kinetic properties.[3][4] However, for OSB synthase, Mg²⁺ and Mn²⁺ are the physiologically relevant and recommended cofactors. Using other cations may lead to altered kinetics or inhibition and should be considered experimental.
Q5: I see precipitation in my reaction mix after adding the cofactor. What should I do?
A5: Precipitation can occur if the concentration of the divalent cation is too high, especially in phosphate-based buffers, as it can lead to the formation of insoluble magnesium or manganese phosphate salts. If you observe precipitation, try the following:
-
Reduce the concentration of the phosphate buffer.
-
Switch to a different buffering agent, such as HEPES or Tris, which have a lower propensity for precipitation with divalent cations.
-
Lower the concentration of the divalent cation in your assay, ensuring it is still within the optimal range for enzyme activity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or very low OSB synthase activity. | 1. Missing Cofactor: The reaction buffer lacks Mg²⁺ or Mn²⁺. 2. Cofactor Chelation: Presence of EDTA or other chelating agents in the enzyme stock or reaction components. 3. Incorrect Cofactor: The specific OSB synthase being used may have a strong preference for either Mg²⁺ or Mn²⁺, and the wrong one is being used. | 1. Add MgCl₂ or MnCl₂ to your reaction buffer to a final concentration of 1-5 mM as a starting point. 2. Dialyze the enzyme preparation against a buffer containing no EDTA. Ensure all reagent stocks are free from chelating agents. 3. Test both Mg²⁺ and Mn²⁺ independently to see which one supports activity. |
| Inconsistent or non-reproducible activity. | 1. Suboptimal Cofactor Concentration: The concentration of Mg²⁺ or Mn²⁺ is on the steep part of the activity curve. 2. Precipitation of Cofactor: The cofactor is precipitating out of solution, leading to variable effective concentrations. | 1. Perform a cofactor titration to find the saturating concentration where small variations will not significantly impact the reaction rate. 2. Check for precipitation. If observed, switch to a non-phosphate buffer (e.g., HEPES, Tris) or lower the buffer/cofactor concentration. |
| Enzyme activity is lower than expected from literature values. | 1. Suboptimal pH: The pH of the assay buffer may not be optimal for cofactor binding and catalysis. 2. Cofactor Inhibition: At very high concentrations, some divalent cations can become inhibitory. | 1. Ensure the pH of your reaction buffer is optimal for your specific OSB synthase (typically around pH 7.5-8.5). 2. Perform a cofactor titration across a broad range of concentrations (e.g., 0.1 mM to 20 mM) to identify any substrate inhibition. |
Quantitative Data on Cofactor Effects
Table 1: Hypothetical Kinetic Parameters for OSB Synthase with Different Divalent Cations
| Divalent Cation | Concentration Range for Titration | Optimal Concentration (Hypothetical) | Relative Vmax (Hypothetical) |
| Mg²⁺ | 0.1 - 20 mM | 5 mM | 100% |
| Mn²⁺ | 0.05 - 10 mM | 1 mM | 85% |
| Co²⁺ | 0.05 - 10 mM | 0.5 mM | 60% |
| Zn²⁺ | 0.01 - 1 mM | N/A | Inhibitory |
| Ca²⁺ | 0.1 - 20 mM | N/A | No activity |
Note: This data is illustrative. Researchers should perform their own titrations to determine the precise kinetic parameters for their specific enzyme and conditions.
Experimental Protocols
Protocol 1: Determining Cofactor Dependence using EDTA
This experiment confirms that OSB synthase activity is dependent on a divalent metal cation.
-
Prepare a stock solution of 100 mM EDTA, pH 8.0.
-
Enzyme Preparation: Dialyze your purified OSB synthase enzyme preparation against a 50 mM Tris-HCl buffer (pH 7.5) containing 150 mM NaCl and 10% glycerol to remove any contaminating divalent cations.
-
Assay Setup: Prepare two sets of reaction mixtures.
-
Control Reaction: Standard assay conditions with the expected optimal concentration of MgCl₂ (e.g., 5 mM).
-
EDTA-Treated Reaction: Standard assay conditions but with the addition of EDTA to a final concentration of 10 mM and no added MgCl₂.
-
Rescue Reaction: The EDTA-treated reaction to which a higher concentration of MgCl₂ (e.g., 15 mM) is added to overcome the chelation.
-
-
Incubate the reactions and measure the activity (see Protocol 2).
-
Expected Result: The control reaction should show robust activity, the EDTA-treated reaction should have little to no activity, and the rescue reaction should show restored activity.
Protocol 2: Spectrophotometric Assay for OSB Synthase Activity
This is a coupled enzyme assay to determine the optimal concentration of Mg²⁺ or Mn²⁺. The substrate for OSB synthase, SHCHC, is unstable and is typically generated in situ from chorismate using the enzymes Isochorismate Synthase (MenF) and SHCHC Synthase (MenD).
-
Reagents:
-
50 mM HEPES buffer, pH 7.5
-
Chorismate (1 mM stock)
-
α-ketoglutarate (10 mM stock)
-
Thiamine pyrophosphate (TPP) (10 mM stock)
-
Purified MenF and MenD enzymes
-
Purified OSB synthase (MenC)
-
MgCl₂ and MnCl₂ (1 M stock solutions)
-
-
Assay Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 100 µM chorismate, 1 mM α-ketoglutarate, and 100 µM TPP.
-
Add saturating amounts of MenF and MenD to the cuvette to generate SHCHC.
-
To different cuvettes, add varying final concentrations of MgCl₂ or MnCl₂ (e.g., 0, 0.1, 0.5, 1, 2, 5, 10, 15, 20 mM).
-
Initiate the OSB synthase reaction by adding a known amount of the purified OSB synthase enzyme.
-
Monitor the reaction by observing the increase in absorbance at a wavelength corresponding to the formation of OSB. The product, OSB, has a distinct absorbance spectrum from the substrate, and the specific wavelength for monitoring should be determined empirically (often in the UV range).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each cofactor concentration.
-
Plot V₀ versus the cofactor concentration ([Mg²⁺] or [Mn²⁺]).
-
The optimal concentration will be the peak of this curve. Kinetic parameters like Kₘ for the cofactor and Vₘₐₓ can be determined by fitting the data to the Michaelis-Menten equation.
-
Visualizations
Caption: Menaquinone biosynthesis pathway highlighting the OSB synthase step.
Caption: Troubleshooting workflow for low OSB synthase activity.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. uniprot.org [uniprot.org]
- 3. The effect of different divalent cations on the kinetics and fidelity of Bacillus stearothermophilus DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Divalent Cations Alter the Kinetics and Fidelity of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Catalytic Efficiency of o-Succinylbenzoate Synthase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the catalytic efficiency of o-succinylbenzoate synthase (OSB synthase).
Frequently Asked Questions (FAQs)
Q1: What is o-succinylbenzoate synthase and what are its key catalytic features?
A1: o-Succinylbenzoate synthase (OSB synthase) is an enzyme involved in the biosynthesis of menaquinone (vitamin K2), an essential electron carrier in bacteria. Depending on the specific enzymatic reaction, it can be classified as either a lyase (OSBS, EC 4.2.1.113) or a ligase (MenE, EC 6.2.1.26).
-
OSB synthase (lyase activity): This enzyme, often referred to as MenC, catalyzes the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to form o-succinylbenzoate (OSB) and water.[1] This reaction is a key step in the menaquinone biosynthetic pathway.
-
o-Succinylbenzoate-CoA ligase (synthase/ligase activity): This enzyme, known as MenE, catalyzes the activation of OSB by ligating it to Coenzyme A (CoA) in an ATP-dependent manner, forming o-succinylbenzoyl-CoA.[2]
Both types of OSB synthase are crucial for bacterial survival, making them attractive targets for the development of novel antimicrobial agents.
Q2: What are the typical kinetic parameters for wild-type OSB synthase?
A2: The kinetic parameters for OSB synthase can vary depending on the source organism and the specific variant of the enzyme (lyase vs. ligase). For the OSB synthase from Amycolatopsis, which exhibits promiscuous N-acylamino acid racemase (NAAAR) activity, the kcat/Km for the dehydration of SHCHC is approximately 2.5 x 105 M-1s-1.[3] For comparison, its promiscuous NAAAR activity is significantly lower, with a kcat/Km of 3.1 x 102 M-1s-1 for the racemization of N-acetylmethionine.[3]
Q3: How can the catalytic efficiency of OSB synthase be improved?
A3: Improving the catalytic efficiency of OSB synthase typically involves protein engineering strategies, primarily site-directed mutagenesis. Key approaches include:
-
Targeting Active Site Residues: Mutating key catalytic residues can modulate enzyme activity. For example, in the OSB synthase from Amycolatopsis, mutations of the putative acid/base catalysts Lys163 and Lys263 resulted in a loss of detectable OSBS activity, highlighting their critical role.[3]
-
Modifying Substrate Binding Pockets: Altering residues in the substrate-binding pocket can enhance substrate affinity (lower Km) or improve the turnover rate (higher kcat).
-
Directed Evolution: This involves creating a library of random mutants and screening for variants with improved catalytic properties. This approach can identify beneficial mutations that may not be obvious from rational design.
Troubleshooting Guides
This section provides solutions to common problems encountered during the expression, purification, and characterization of OSB synthase.
Protein Expression and Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no expression of recombinant OSB synthase in E. coli | Codon usage of the OSB synthase gene is not optimal for E. coli. | Synthesize a codon-optimized version of the gene for expression in E. coli. |
| Toxicity of the expressed protein to the host cells. | Use a lower induction temperature (e.g., 16-20°C) and a lower concentration of the inducer (e.g., IPTG). | |
| Plasmid instability. | Ensure the use of fresh antibiotics in the culture medium and verify the integrity of the plasmid DNA. | |
| OSB synthase is expressed in an insoluble form (inclusion bodies) | High expression levels lead to protein misfolding and aggregation. | Lower the induction temperature and inducer concentration. |
| Lack of appropriate chaperones for proper folding. | Co-express molecular chaperones (e.g., GroEL/GroES) to assist in protein folding. | |
| The protein has a high propensity to aggregate. | Add a solubility-enhancing fusion tag (e.g., MBP, GST) to the N- or C-terminus of the protein. | |
| Poor purification yield | Inefficient binding to the affinity column. | Ensure the purification tag (e.g., His-tag) is accessible and not sterically hindered. |
| Protein degradation during purification. | Add protease inhibitors to all buffers used during purification and keep the protein on ice. | |
| Protein precipitation during purification. | Optimize buffer conditions (pH, ionic strength) and consider adding stabilizing agents like glycerol or specific ions (e.g., Mg2+). |
Enzyme Activity Assays
| Problem | Possible Cause | Troubleshooting Steps |
| No detectable enzyme activity | Inactive enzyme due to improper folding or storage. | Ensure the enzyme was purified and stored under optimal conditions (e.g., appropriate buffer, temperature, and presence of cofactors like Mg2+ or Mn2+). |
| Incorrect assay conditions. | Verify the pH, temperature, and buffer composition of the assay mixture. The optimal pH for OSB-CoA ligase is around 7.5.[2] | |
| Degradation of the substrate (SHCHC). | SHCHC can be unstable. Prepare it fresh or store it appropriately and verify its integrity before use. | |
| High background signal or non-enzymatic reaction | Spontaneous degradation of the substrate or product. | Run a control reaction without the enzyme to measure the rate of the non-enzymatic reaction and subtract it from the enzymatic rate. |
| Contaminating enzymes in the protein preparation. | Ensure the purity of the OSB synthase preparation by SDS-PAGE and consider additional purification steps if necessary. | |
| Inconsistent or non-reproducible results | Pipetting errors or inaccurate reagent concentrations. | Use calibrated pipettes and prepare fresh dilutions of substrates and enzyme for each experiment. |
| Instability of the enzyme during the assay. | Perform the assay at a temperature where the enzyme is stable for the duration of the measurement. Consider adding stabilizing agents to the assay buffer. |
Data Presentation
Kinetic Parameters of Wild-Type and Mutant OSB Synthase
The following table summarizes the kinetic parameters of wild-type and a mutant of o-succinylbenzoate synthase from Amycolatopsis. This data is crucial for understanding the impact of specific mutations on the enzyme's catalytic efficiency.
| Enzyme Variant | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Wild-Type | SHCHC | - | - | 2.5 x 105[3] |
| Wild-Type | N-acetylmethionine | - | - | 3.1 x 102[3] |
| Wild-Type | N-succinyl phenylglycine | - | - | 2.0 x 105[3] |
| K163A/R/S & K263A/R/S | SHCHC | ND | ND | ND[3] |
ND: Not Detectable
Experimental Protocols
Site-Directed Mutagenesis of OSB Synthase
This protocol outlines a general procedure for introducing point mutations into the OSB synthase gene using a PCR-based method.
Materials:
-
Plasmid DNA containing the wild-type OSB synthase gene
-
Mutagenic forward and reverse primers
-
High-fidelity DNA polymerase (e.g., Pfu or Q5)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling to amplify the entire plasmid containing the desired mutation. A typical program includes an initial denaturation, 18-25 cycles of denaturation, annealing, and extension, followed by a final extension.
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme directly to the PCR product.
-
Incubate at 37°C for 1-2 hours. DpnI digests the parental methylated template DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate the transformed cells on a selective agar medium (e.g., LB agar with the appropriate antibiotic).
-
-
Verification:
-
Pick individual colonies and isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation and to ensure no other mutations were introduced.
-
Expression and Purification of Recombinant OSB Synthase in E. coli
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the OSB synthase expression plasmid
-
LB medium with the appropriate antibiotic
-
IPTG (isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl2, protease inhibitors)
-
Wash buffer (e.g., lysis buffer with 20 mM imidazole)
-
Elution buffer (e.g., lysis buffer with 250 mM imidazole)
-
Ni-NTA affinity chromatography column
Procedure:
-
Cell Culture and Induction:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged OSB synthase with elution buffer.
-
-
Buffer Exchange and Storage:
-
Exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MgCl2, 10% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration, flash-freeze in liquid nitrogen, and store at -80°C.
-
OSB Synthase Activity Assay (Lyase)
This spectrophotometric assay measures the dehydration of SHCHC to OSB.[4]
Materials:
-
Purified OSB synthase
-
Assay buffer: 50 mM Tris-HCl, pH 8.0, 0.1 mM MnCl2
-
Substrate: 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 310 nm
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in the assay buffer containing varying concentrations of the substrate SHCHC.
-
Equilibrate the reaction mixture and the enzyme solution to the desired assay temperature (e.g., 25°C).
-
-
Initiate the Reaction:
-
Add a known amount of purified OSB synthase to the reaction mixture to start the reaction.
-
-
Monitor the Reaction:
-
Immediately monitor the decrease in absorbance at 310 nm over time. The conversion of SHCHC to OSB results in a decrease in absorbance at this wavelength (Δε = -2400 M-1cm-1).[4]
-
-
Calculate Initial Velocity:
-
Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Use the Beer-Lambert law and the molar extinction coefficient to convert the change in absorbance per unit time to the rate of substrate conversion (in µmol/min or similar units).
-
-
Determine Kinetic Parameters:
-
Repeat the assay at various substrate concentrations.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizations
Caption: Menaquinone biosynthesis pathway highlighting the roles of OSB synthase (MenC) and OSB-CoA ligase (MenE).
Caption: Experimental workflow for improving OSB synthase catalytic efficiency through site-directed mutagenesis.
Caption: Logical troubleshooting workflow for addressing low catalytic efficiency of OSB synthase.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 3. Evolution of enzymatic activity in the enolase superfamily: functional studies of the promiscuous o-succinylbenzoate synthase from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Divergent Evolution of Ligand Binding in the o-Succinylbenzoate Synthase Family - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Extraction of Acidic Metabolites from Bacterial Lysates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the extraction of acidic metabolites from bacterial lysates.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in obtaining an accurate snapshot of the intracellular metabolome?
A1: The most critical first step is quenching , which is the rapid inactivation of metabolic enzymes to prevent changes in metabolite concentrations after harvesting the bacterial cells.[1] Metabolism is a dynamic process, and failure to quench enzymatic activity swiftly can lead to significant alterations in the metabolic profile, providing an inaccurate representation of the cell's state at the time of collection.
Q2: What are the most common quenching methods for bacterial metabolomics?
A2: The most cited methods for quenching bacterial cells include:
-
Cold Solvent Quenching: This is a widely used technique that involves rapidly mixing the bacterial culture with a cold solvent, typically methanol, to halt enzymatic reactions.[1] Common variations include using 60% cold methanol or 80% cold methanol, sometimes with additives like glycerol to minimize metabolite leakage.[2]
-
Fast Filtration: This method involves quickly filtering the bacterial culture to separate the cells from the medium, followed by immediate quenching of the filter with a cold solvent or liquid nitrogen.[1] This technique is beneficial for reducing contamination from extracellular metabolites.
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Liquid Nitrogen: Snap-freezing the cell pellet in liquid nitrogen provides an extremely rapid method to stop metabolism. However, it can cause cell lysis, which might not be ideal if separation of intracellular and extracellular metabolites is required.[1]
Q3: How does the choice of cell lysis method impact the extraction of acidic metabolites?
A3: The cell lysis method is crucial for efficiently releasing intracellular metabolites without causing their degradation. The choice of method depends on the bacterial species and the stability of the target metabolites. Common methods include:
-
Mechanical Lysis: Techniques like bead beating, sonication, and French press are effective at disrupting bacterial cell walls. However, they can generate heat, which may degrade thermally labile acidic metabolites. It is essential to perform these methods on ice or in a cooled environment.
-
Enzymatic Lysis: Using enzymes like lysozyme can gently break down the peptidoglycan layer of the cell wall. This method is less harsh than mechanical approaches but may be less effective for some Gram-negative bacteria.
-
Chemical Lysis: Solvents and detergents can be used to permeabilize the cell membrane. Acidic solvents are often used to simultaneously lyse cells, precipitate proteins, and create a favorable environment for the extraction of acidic metabolites.
Q4: Which solvents are most effective for extracting acidic metabolites?
A4: The choice of extraction solvent significantly influences the recovery of acidic metabolites. Commonly used solvents and mixtures include:
-
Methanol/Water Mixtures: Cold methanol solutions (e.g., 80% methanol) are effective for extracting a broad range of polar metabolites, including organic acids and amino acids.[2]
-
Acetonitrile/Methanol/Water: A mixture of acetonitrile, methanol, and water is a versatile solvent for extracting a wide range of metabolites.
-
Acidified Solvents: Adding a small amount of acid, such as formic acid or hydrochloric acid, to the extraction solvent can improve the recovery of acidic metabolites by keeping them in their protonated, less polar form, which enhances their solubility in organic solvents.[3] Acidification also aids in the precipitation of proteins.
Q5: How can I minimize protein contamination in my metabolite extract?
A5: Protein precipitation is a critical step for obtaining a clean metabolite extract, as proteins can interfere with downstream analytical techniques like mass spectrometry. Common methods for protein precipitation include:
-
Solvent Precipitation: Cold organic solvents like methanol, ethanol, and acetonitrile are effective at denaturing and precipitating proteins.
-
Acid Precipitation: Trichloroacetic acid (TCA) or perchloric acid can be used to effectively precipitate proteins. However, these acids need to be removed from the sample before analysis, which can add extra steps to the workflow.
Troubleshooting Guides
Problem 1: Low Yield of Acidic Metabolites
| Possible Cause | Troubleshooting Steps |
| Inefficient Quenching | Ensure that the quenching process is rapid and effective. For cold solvent quenching, use a pre-chilled solvent at a sufficiently low temperature (e.g., -40°C or below). Minimize the time between cell harvesting and quenching. |
| Incomplete Cell Lysis | The chosen lysis method may not be robust enough for your bacterial strain. Consider increasing the intensity or duration of mechanical lysis (e.g., sonication, bead beating) or combining it with enzymatic lysis (e.g., lysozyme treatment). For Gram-negative bacteria, a more rigorous lysis method may be required. |
| Suboptimal Extraction Solvent | The polarity of your extraction solvent may not be suitable for your target acidic metabolites. Consider using an acidified extraction solvent (e.g., with 0.1% formic acid) to improve the solubility of acidic compounds. Experiment with different solvent mixtures to find the optimal composition for your metabolites of interest. |
| Metabolite Degradation | Acidic metabolites can be unstable. Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic and chemical degradation. Process samples quickly and avoid prolonged storage of lysates before analysis. |
| Poor Phase Separation | If using a biphasic extraction (e.g., chloroform/methanol/water), ensure complete phase separation to maximize the recovery of polar metabolites in the aqueous phase. Centrifuge at a sufficient speed and for an adequate duration. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Quenching Time | Standardize the time between harvesting and quenching for all samples. Even a few seconds of delay can lead to significant changes in metabolite levels. |
| Variable Cell Numbers | Normalize the amount of starting material by cell number or optical density (OD) to ensure that you are extracting metabolites from a consistent number of cells for each replicate. |
| Inconsistent Lysis Efficiency | Ensure that the lysis procedure is applied uniformly to all samples. For sonication, keep the probe submerged to the same depth. For bead beating, use the same amount of beads and vortexing time. |
| Precipitation of Metabolites | Some acidic metabolites may precipitate out of solution, especially at low temperatures or in certain solvent compositions. Ensure that your extraction solvent fully solubilizes your target metabolites. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent solvent and sample volumes. |
Problem 3: Contamination in the Final Extract
| Possible Cause | Troubleshooting Steps |
| Contamination from Growth Medium | Ensure that all traces of the growth medium are removed before cell lysis. Wash the cell pellet with a cold, isotonic solution (e.g., phosphate-buffered saline) before quenching. However, be aware that washing can also lead to some metabolite leakage. |
| Protein Contamination | If you observe a large protein pellet after precipitation, ensure that you are using an effective protein removal method. Consider optimizing the solvent-to-sample ratio or the type of precipitating agent. |
| Salt Contamination | High salt concentrations can interfere with mass spectrometry analysis. If your protocol involves high salt buffers, consider a desalting step, such as solid-phase extraction (SPE), before analysis. |
| Plasticizer Contamination | Use high-quality, solvent-resistant plasticware (e.g., polypropylene tubes) to minimize the leaching of plasticizers into your samples. Whenever possible, use glass vials for sample storage. |
Data Presentation
Table 1: Comparison of Quenching Methods for Lactobacillus bulgaricus
This table summarizes the findings of a study comparing different quenching methods for the metabolomic analysis of Lactobacillus bulgaricus.[2]
| Quenching Method | OD Recovery Ratio (%) | Relative Fraction of PI-Labeled (Damaged) Cells (%) | Intracellular Metabolite Levels (Relative to 60% Methanol) | Metabolite Leakage Rate |
| 60% Methanol/Water | 85.2 | 12.5 | Baseline | Higher |
| 80% Methanol/Glycerol | 92.1 | 8.7 | Higher | Lower |
| 80% Methanol/Water | 95.3 | 5.4 | Highest (e.g., glutamic acid, aspartic acid, alanine, AMP) | Lowest |
Table 2: Recovery of Organic Acids Using Different Extraction Solvents
This table presents representative recovery data for various organic acids from microbial samples using different extraction methods. Data is compiled from multiple sources and should be used as a general guide.[4]
| Organic Acid | Extraction Method/Solvent | Recovery (%) |
| Lactic Acid | Dichloromethane/Acetonitrile Partition | 57 ± 4 |
| Benzoic Acid | Anionic Exchange SPE | 100.1 ± 2.6 |
| Phenylacetic Acid | Anionic Exchange SPE | 105.7 ± 2.9 |
| Succinic Acid | Anionic Exchange SPE | 100.8 ± 3.1 |
| Fumaric Acid | Anionic Exchange SPE | 102.4 ± 3.5 |
Experimental Protocols
Protocol 1: Rapid Quenching and Extraction of Acidic Metabolites from E. coli
This protocol is a general guideline and may need to be optimized for different bacterial species and experimental conditions.
Materials:
-
Bacterial culture (E. coli)
-
Quenching solution: 80% Methanol, pre-chilled to -40°C
-
Extraction solvent: Acetonitrile:Methanol:Water (40:40:20) with 0.1% formic acid, pre-chilled to -20°C
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge capable of reaching 4°C
-
Microcentrifuge tubes, pre-chilled
-
Vortex mixer
-
Sonicator or bead beater
Procedure:
-
Cell Harvesting: Harvest the bacterial culture in the mid-exponential phase by centrifuging at 5,000 x g for 5 minutes at 4°C.
-
Washing: Quickly discard the supernatant and wash the cell pellet once with an equal volume of ice-cold PBS. Centrifuge again under the same conditions.
-
Quenching: Immediately after removing the supernatant from the washed pellet, add 1 mL of pre-chilled 80% methanol. Vortex vigorously for 30 seconds to resuspend the pellet and quench metabolism.
-
Incubation: Incubate the quenched cell suspension at -40°C for 30 minutes.
-
Cell Lysis:
-
Sonication: Sonicate the suspension on ice for 3 cycles of 30 seconds on, 30 seconds off.
-
Bead Beating: Alternatively, add an equal volume of sterile glass or ceramic beads and vortex at maximum speed for 5 minutes in the cold.
-
-
Metabolite Extraction: Add 500 µL of the pre-chilled extraction solvent to the lysate. Vortex for 1 minute.
-
Protein Precipitation: Incubate the mixture at -20°C for 20 minutes to facilitate protein precipitation.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant containing the acidic metabolites to a new pre-chilled microcentrifuge tube.
-
Storage: Store the extract at -80°C until analysis.
Mandatory Visualizations
Caption: Workflow for acidic metabolite extraction.
Caption: Troubleshooting low metabolite yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 2-Succinylbenzoate as a Biomarker for Bacterial Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Succinylbenzoate (2-SB) as a specific biomarker for bacterial metabolism against other established markers. It includes an objective analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate biomarkers for their studies.
Introduction to Bacterial Metabolic Biomarkers
Monitoring bacterial metabolism is crucial for understanding host-microbe interactions, diagnosing infections, and developing novel therapeutics. Biomarkers of bacterial metabolism are molecules whose presence or concentration indicates a specific metabolic activity. An ideal biomarker is sensitive, specific, easily detectable, and directly linked to a particular metabolic pathway.
This compound (2-SB) is a key intermediate in the bacterial menaquinone (Vitamin K2) biosynthesis pathway.[1] Its presence is indicative of active menaquinone synthesis, a vital process for anaerobic respiration in many bacterial species. This guide explores the validation of 2-SB as a biomarker and compares it with other commonly used indicators of bacterial metabolic activity.
This compound: A Specific Marker of Menaquinone Synthesis
This compound is produced from chorismate and is a precursor to o-succinylbenzoate, which is further converted to menaquinone.[1] Menaquinones are essential components of the electron transport chain in many anaerobic and facultative anaerobic bacteria. Therefore, the detection of 2-SB can serve as a direct indicator of this specific metabolic pathway, offering insights into the metabolic state of certain bacterial populations.
dot
Caption: Menaquinone biosynthesis pathway highlighting this compound.
Comparison of this compound with Alternative Biomarkers
While 2-SB offers specificity to the menaquinone pathway, other biomarkers provide a broader view of bacterial metabolism. The following table compares 2-SB with prominent alternative biomarkers.
| Biomarker | Biochemical Origin | Bacterial Process Represented | Primary Analytical Method(s) |
| This compound (2-SB) | Intermediate in the menaquinone biosynthesis pathway | Menaquinone (Vitamin K2) synthesis, anaerobic respiration | GC-MS, LC-MS/MS |
| Short-Chain Fatty Acids (SCFAs) | Fermentation of dietary fibers by gut microbiota[2][3][4] | General anaerobic metabolism, carbohydrate fermentation | GC-MS, NMR |
| Hippurate | Microbial metabolism of aromatic compounds (e.g., phenylalanine, polyphenols) followed by host conjugation[5][6][7][8] | Aromatic amino acid and polyphenol metabolism | NMR, LC-MS/MS |
| Indoxyl Sulfate | Tryptophan metabolism by gut bacteria, followed by host sulfation | Tryptophan metabolism | LC-MS/MS |
| Bacterial Cell Wall Components (e.g., LPS, Peptidoglycan) | Structural components of bacterial cells | Bacterial presence and growth | Immunoassays (ELISA), Mass Spectrometry |
Experimental Protocols for this compound Analysis
Accurate quantification of 2-SB is essential for its validation as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable methods for analyzing organic acids like 2-SB in biological samples.
Caption: Comparison of GC-MS and LC-MS/MS workflows.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte Volatility | Requires volatile or derivatized analytes | Suitable for non-volatile and thermally labile compounds |
| Sample Preparation | More complex, requires derivatization | Simpler, often only requires protein precipitation/filtration |
| Sensitivity | Good, can be very sensitive for specific compounds | Generally higher sensitivity, especially for targeted analysis |
| Specificity | High, based on retention time and mass spectrum | Very high, based on retention time and specific MRM transitions |
| Throughput | Lower, due to longer run times and sample preparation | Higher, with faster run times and simpler sample prep |
Conclusion and Future Directions
This compound holds promise as a specific biomarker for the menaquinone biosynthesis pathway, offering a targeted window into the metabolic activity of certain anaerobic bacteria. Its validation requires robust analytical methods like GC-MS and LC-MS/MS for accurate quantification in various biological matrices.
In comparison to broader metabolic markers like SCFAs and hippurate, 2-SB provides more specific information about a particular bacterial function. The choice of biomarker will ultimately depend on the research question. For studies focused on the impact of interventions on menaquinone-producing bacteria, 2-SB is a highly relevant candidate. For a more general assessment of gut microbial metabolic output, a panel of biomarkers including SCFAs and hippurate may be more appropriate.
Future research should focus on:
-
Clinical Validation: Conducting studies to correlate 2-SB levels with specific bacterial populations and clinical outcomes in various cohorts.
-
Quantitative Method Development: Establishing standardized and validated high-throughput analytical methods for 2-SB in different biological samples.
-
Multi-Biomarker Panels: Investigating the utility of combining 2-SB with other biomarkers to create a more comprehensive picture of bacterial metabolism and its impact on host health.
By pursuing these research avenues, the potential of this compound as a valuable biomarker in the fields of microbiology, infectious disease, and drug development can be fully realized.
References
- 1. menaquinone-biosynthesis-mutants-of-escherichia-coli-k-12-requiring-2-succinylbenzoate - Ask this paper | Bohrium [bohrium.com]
- 2. Short-Chain Fatty Acids in Gut Health and Metabolism - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. m.youtube.com [m.youtube.com]
- 4. su.ac.za [su.ac.za]
- 5. Host-microbe co-metabolism via MCAD generates circulating metabolites including hippuric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. presse.inserm.fr [presse.inserm.fr]
Comparative kinetics of o-succinylbenzoate synthase with different substrates
For researchers, scientists, and professionals in drug development, understanding the kinetic properties of enzymes is paramount for elucidating biological pathways and designing effective inhibitors. This guide provides a comparative analysis of the kinetics of o-succinylbenzoate synthase (OSB synthase), a key enzyme in the menaquinone biosynthetic pathway, with its native substrate and other compounds.
o-Succinylbenzoate synthase (OSBS) catalyzes the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to produce o-succinylbenzoate (OSB). This reaction is a critical step in the biosynthesis of vitamin K2 (menaquinone), an essential component of the electron transport chain in many bacteria. The enzyme is a member of the enolase superfamily and typically requires a divalent cation, such as Mg²⁺ or Mn²⁺, for its activity.
Comparative Kinetic Parameters
The catalytic efficiency of OSB synthase varies with the substrate and the source organism. A notable example is the enzyme from Amycolatopsis sp., which exhibits promiscuous activity as an N-acylamino acid racemase (NAAAR) in addition to its primary function. The kinetic parameters presented below highlight the enzyme's substrate specificity.
| Enzyme Source | Substrate | Kcat (s⁻¹) | Km (µM) | Kcat/Km (M⁻¹s⁻¹) |
| Amycolatopsis sp. | 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) | - | - | 2.5 x 10⁵[1] |
| Amycolatopsis sp. | N-acetyl methionine | - | - | 3.1 x 10²[1] |
| Amycolatopsis sp. | N-succinyl phenylglycine | - | - | 2.0 x 10⁵[1] |
Note: Specific Kcat and Km values for the individual substrates were not available in the cited literature, only the catalytic efficiency (Kcat/Km).
Enzymatic Reaction and Promiscuity
The primary reaction catalyzed by OSB synthase is the dehydration of SHCHC. The promiscuous racemase activity observed in the Amycolatopsis enzyme demonstrates its ability to bind and catalyze reactions on structurally different molecules, albeit with varying efficiency.
References
Confirming the Identity of 2-Succinylbenzoate in Complex Biological Samples: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate identification and quantification of metabolites in complex biological matrices is a critical challenge. This guide provides a comparative overview of analytical methodologies for confirming the identity of 2-Succinylbenzoate (2-SB), a key intermediate in the menaquinone (Vitamin K2) biosynthesis pathway. We present a detailed comparison of common analytical techniques, experimental protocols, and data to support researchers in selecting the optimal method for their specific needs.
The reliable identification of this compound is crucial for studying bacterial metabolism and developing novel antimicrobial agents that target the menaquinone biosynthesis pathway. However, the presence of isomers and the complexity of biological samples can make its unambiguous identification challenging. This guide explores the strengths and limitations of various analytical approaches to address this challenge.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for the identification and quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the performance of commonly employed methods.
| Analytical Technique | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and fragment ions. | 0.1 - 10 ng/mL | 0.5 - 50 ng/mL | 90 - 110% | < 15% | High sensitivity and selectivity. | Matrix effects can cause ion suppression or enhancement. |
| GC-MS | Chromatographic separation of volatile derivatives followed by mass analysis. | 1 - 50 ng/mL | 5 - 100 ng/mL | 85 - 115% | < 20% | Excellent for profiling organic acids. | Requires derivatization, which can introduce variability. |
| NMR Spectroscopy | Measurement of the magnetic properties of atomic nuclei. | > 1 µg/mL | > 5 µg/mL | Not typically used for quantification in complex mixtures. | Not applicable | Provides definitive structural information. | Lower sensitivity compared to MS-based methods. |
Note: The performance characteristics in this table are estimates for organic acids in complex matrices and may vary depending on the specific instrumentation, method, and matrix.
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for sample preparation and analysis using LC-MS/MS, GC-MS, and NMR.
Sample Preparation from Bacterial Culture
-
Quenching: Rapidly halt metabolic activity by mixing the bacterial cell culture with a cold quenching solution (e.g., 60% methanol at -40°C) in a 1:1 ratio.
-
Cell Lysis and Extraction: Centrifuge the quenched cell suspension to pellet the cells. Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol). Lyse the cells using sonication or bead beating.
-
Protein Precipitation: Centrifuge the cell lysate at high speed to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the analytical method (e.g., 50% methanol for LC-MS, or a derivatization agent for GC-MS).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound (e.g., m/z 221 -> 177 and 221 -> 117).
-
Data Analysis: Quantify this compound by comparing the peak area of the sample to a standard curve prepared with a certified reference material.
-
GC-MS Analysis
-
Derivatization: To increase volatility, derivatize the extracted metabolites. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate the dried extract with the derivatizing agent at 70°C for 60 minutes.
-
Gas Chromatography:
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Identification: Identify the derivatized this compound by its retention time and comparison of its mass spectrum to a spectral library.
-
NMR Spectroscopy for Structural Confirmation
-
Sample Preparation: A relatively pure and concentrated sample of the compound of interest is required. The dried extract can be reconstituted in a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄).
-
Data Acquisition:
-
Acquire a 1D proton (¹H) NMR spectrum to observe the proton chemical shifts and coupling constants.
-
Acquire a 2D correlation spectrum, such as a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, to correlate protons with their directly attached carbons.
-
-
Data Analysis: Compare the observed chemical shifts and coupling patterns with known values for this compound to confirm its chemical structure.
Mandatory Visualizations
To aid in the understanding of the experimental workflow and the biochemical context of this compound, the following diagrams are provided.
Caption: Experimental workflow for the identification of this compound.
Caption: Simplified menaquinone biosynthesis pathway highlighting this compound.
Comparison with Alternatives: The Challenge of Isomers
A significant analytical challenge in confirming the identity of this compound is the potential presence of its structural isomers: 3-Succinylbenzoate and 4-Succinylbenzoate. These isomers have the same mass and will produce identical signals in a mass spectrometer without prior separation. Therefore, chromatographic separation is essential for their differentiation.
-
High-Performance Liquid Chromatography (HPLC): A well-optimized reversed-phase HPLC method can effectively separate these isomers. The separation is based on subtle differences in their polarity. Generally, this compound, with its ortho-substitution, will have a different retention time compared to the meta- (3-SB) and para- (4-SB) substituted isomers.
-
Gas Chromatography (GC): Following derivatization, GC can also be used to separate these isomers. The different boiling points and interactions of the derivatized isomers with the stationary phase of the GC column allow for their resolution.
The development of a robust chromatographic method is paramount when the presence of these isomers is suspected. The use of certified reference standards for each isomer is necessary to confirm their individual retention times and to ensure accurate identification and quantification.
The Menaquinone Biosynthesis Pathway: A Comparative Guide to Novel Drug Targets
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents that act on new targets. The menaquinone (MK) or Vitamin K2 biosynthesis pathway is an attractive target for such agents as it is essential for the survival of many pathogenic bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus, yet is absent in humans.[1][2] This guide provides a comparative analysis of key intermediates and enzymes within this pathway, with a focus on 2-succinylbenzoate (SEPHCHC), to assist in the identification and evaluation of promising new drug targets.
The Menaquinone Biosynthesis Pathway: An Overview
Menaquinone is a lipid-soluble molecule that plays a crucial role as an electron carrier in the bacterial electron transport chain, making it vital for cellular respiration and energy production.[1][2] The biosynthetic pathway of menaquinone involves a series of enzymatic reactions that convert chorismate, a key intermediate of the shikimate pathway, into the final menaquinone product. All enzymes in this pathway are considered potential targets for inhibition.[1]
Below is a diagram illustrating the classical menaquinone biosynthesis pathway.
Caption: The classical menaquinone biosynthesis pathway.
Key Intermediates as Drug Targets: A Comparative Analysis
The enzymes that catalyze the various steps in the menaquinone pathway are the primary targets for inhibitor development. The effectiveness of targeting these enzymes can be evaluated by measuring the inhibition of their activity (e.g., IC50 values) and the resulting impact on bacterial growth (e.g., Minimum Inhibitory Concentration - MIC values).
While research into inhibitors for the entire pathway is ongoing, studies have suggested that enzymes further downstream in the pathway have so far yielded more successful inhibitors.[2] Below is a comparative summary of quantitative data for inhibitors of key enzymes in the menaquinone pathway.
| Target Enzyme | Intermediate Produced | Inhibitor(s) | Target Organism | IC50 / K_i | MIC | Citation(s) |
| MenD (SEPHCHC Synthase) | 2-Succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) | Thiamine diphosphate analogues | Escherichia coli | - | - | [2] |
| MenE (o-Succinylbenzoate-CoA ligase) | o-Succinylbenzoate-CoA (OSB-CoA) | Acyl-adenylate analogues | Various bacteria | - | - | [3] |
| MenB (DHNA-CoA synthase) | 1,4-Dihydroxy-2-naphthoyl-CoA (DHNA-CoA) | 2-aminobutanoates | Various bacteria | Poor correlation with antibacterial activity | - | [2] |
| MenA (DHNA octaprenyltransferase) | Demethylmenaquinone | Ro 48-8071 | Mycobacterium tuberculosis | K_i = 4.3 µM (competitive with FPP), Non-competitive with DHNA | - | [1][4] |
| MenG (Demethylmenaquinone methyltransferase) | Menaquinone | PK150 | Xanthomonas oryzae pv. oryzae | K_d = 6.42 x 10⁻⁵ M | 0.15 µg/mL | [5] |
Note: A dash (-) indicates that specific data was not available in the cited literature. The lack of extensive inhibitor data for early pathway enzymes like MenD highlights a potential area for future research.[2]
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of potential drug targets. The following sections provide summaries of key experimental protocols for assaying the activity of several menaquinone biosynthesis enzymes.
MenD (SEPHCHC Synthase) Activity Assay
The activity of MenD, which catalyzes the formation of SEPHCHC from isochorismate and α-ketoglutarate, can be determined using HPLC-MS to detect the product.[6]
Protocol Summary:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.4), 200 mM NaCl, 1 mM MgCl₂, 50 μM thiamine diphosphate, 6 mM α-ketoglutarate, 1 mM isochorismate, and 0.2 mg/mL of purified MenD enzyme.[6]
-
Incubation: Incubate the reaction mixture at 28°C.[6]
-
Sample Preparation for Analysis: After incubation (e.g., 10 minutes), acidify the samples with 1% formic acid, centrifuge to remove any precipitate, filter, and dilute for analysis.[6]
-
Detection: Analyze the reaction products by LC-MS/MS, monitoring for the specific transition ions of SEPHCHC.[6]
Caption: Workflow for the MenD (SEPHCHC Synthase) activity assay.
MenE (o-Succinylbenzoate-CoA Ligase) Activity Assay
The activity of MenE, which converts o-succinylbenzoate (OSB) to OSB-CoA, can be measured spectrophotometrically in a coupled assay with MenB.
Protocol Summary:
-
Coupled Reaction: The assay is coupled with an excess of MenB, which converts the OSB-CoA product of the MenE reaction to DHNA-CoA.[7]
-
Spectrophotometric Detection: The formation of DHNA-CoA is monitored by measuring the increase in absorbance at 392 nm (molar extinction coefficient ε = 4000 M⁻¹cm⁻¹).[7]
-
Reaction Conditions: The reaction is typically carried out at a pH of 7.5 and a temperature of 30°C. The enzyme's activity is enhanced by the presence of Mg²⁺ ions.[8]
MenB (DHNA-CoA Synthase) Activity Assay
The activity of MenB, which catalyzes the formation of 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA), can also be monitored spectrophotometrically.[7]
Protocol Summary:
-
Direct Assay: The intramolecular Claisen condensation reaction catalyzed by MenB leads to the formation of DHNA-CoA.
-
Spectrophotometric Detection: The product, DHNA-CoA, has a characteristic absorbance at 392 nm, allowing for direct measurement of enzyme activity.[7]
-
Substrate: The substrate for this reaction is o-succinylbenzoyl-coenzyme A (OSB-CoA).
MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase) Activity Assay
MenA activity is typically assayed using a radiometric method that measures the incorporation of a radiolabeled prenyl donor into the product.[1][9]
Protocol Summary:
-
Reaction Mixture: The reaction mixture typically contains Tris-HCl buffer (pH 8.0), MgCl₂, dithiothreitol, a detergent like CHAPS, membrane protein preparations containing MenA, 1,4-dihydroxy-2-naphthoate (DHNA), and a radiolabeled prenyl diphosphate such as [1-³H]farnesyl diphosphate ([³H]FPP).[1][9]
-
Incubation: The reaction is incubated at 37°C for a set period (e.g., 30 minutes).[1]
-
Extraction and Detection: The lipid-soluble product is extracted and the radioactivity incorporated is quantified using a scintillation counter.
Caption: Logical flow of the MenA radiometric assay.
Conclusion
The menaquinone biosynthesis pathway presents a rich landscape of potential targets for the development of novel antibacterial agents. While downstream enzymes such as MenA and MenG have shown significant promise with potent inhibitors identified, the enzymes acting on earlier intermediates, including this compound (SEPHCHC) via MenD, remain less explored. This guide highlights the need for further investigation into these early pathway enzymes, which could unveil a new class of antimicrobial compounds. The provided comparative data and experimental protocols offer a foundational resource for researchers dedicated to combating antimicrobial resistance through the strategic targeting of the menaquinone pathway.
References
- 1. journals.plos.org [journals.plos.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of MenA (isoprenyl diphosphate:1,4-dihydroxy-2-naphthoate isoprenyltransferase) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biosynthesis of Menaquinone in E. coli: Identification of an Elusive Isomer of SEPHCHC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Unveiling the Potential of 2-Succinylbenzoate Analogs as MenE Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel antibacterial agents is a paramount challenge. The menaquinone (Vitamin K2) biosynthesis pathway, essential for bacterial survival and absent in humans, presents a promising frontier for targeted drug discovery. A key enzyme in this pathway, o-succinylbenzoate synthase (MenE), has emerged as a compelling target for the development of new antibiotics. This guide provides a comparative analysis of 2-succinylbenzoate (2-SB) analogs as inhibitors of MenE, summarizing available experimental data and outlining the methodologies used for their evaluation.
The emergence of antibiotic-resistant bacterial strains necessitates the exploration of novel therapeutic strategies. The bacterial menaquinone biosynthesis pathway is an attractive target for new antibacterial drugs because it is essential for bacterial respiration and is not present in humans. MenE, an o-succinylbenzoate-CoA ligase, plays a crucial role in this pathway by catalyzing the conversion of this compound to o-succinylbenzoyl-CoA. Inhibition of MenE disrupts the production of menaquinone, leading to bacterial cell death. Consequently, the development of potent and selective MenE inhibitors is a significant area of research.
The Menaquinone Biosynthesis Pathway and the Role of MenE
The biosynthesis of menaquinone is a multi-step enzymatic process that begins with chorismate. MenE catalyzes a critical ATP-dependent ligation reaction within this pathway. The inhibition of MenE effectively halts the downstream production of menaquinone, a vital electron carrier in the bacterial respiratory chain.
Comparative Inhibitory Activity of this compound Analogs
A significant class of MenE inhibitors is based on the structure of the reaction intermediate, o-succinylbenzoyl-adenosine monophosphate (OSB-AMP). Analogs where the labile acyl-phosphate linkage is replaced with a more stable group, such as a sulfamoyl group (acyl-AMS), have shown considerable promise.
Due to limitations in accessing full-text scientific literature, a comprehensive quantitative comparison of a wide range of 2-SB analogs is not possible at this time. The following table summarizes publicly available data on the inhibitory activity of key 2-SB analogs against MenE from different bacterial species.
| Analog | Target Organism | Assay Type | Inhibition Metric | Value | Reference |
| OSB-AMS | Mycobacterium tuberculosis | Enzyme Kinetics | Ki (vs ATP) | 5.4 ± 0.1 nM | (Lu et al., 2012) |
| Ki (vs OSB) | 11.2 ± 0.9 nM | (Lu et al., 2012) | |||
| Staphylococcus aureus | Enzyme Kinetics | Ki (app) | 22 ± 8 nM | (Lu et al., 2012) | |
| Escherichia coli | Enzyme Kinetics | Ki (OSB) | 128 ± 5 nM | (Lu et al., 2012) | |
| m-phenyl ether-linked analog | Escherichia coli | MenE-MenB coupled assay | IC50 | 8 µM | (Matarlo et al., 2019) |
| Isothermal Titration Calorimetry | Kd | 244 nM | (Matarlo et al., 2019) |
Note: The presented data is based on information available in abstracts and publicly accessible resources. A direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The evaluation of MenE inhibitors typically involves a combination of enzymatic assays and biophysical techniques. A commonly employed method is the MenE-MenB coupled assay.
MenE-MenB Coupled Assay
This assay continuously monitors the production of a downstream product in the menaquinone pathway, 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA), which has a distinct absorbance. The rate-limiting step in this coupled reaction is the activity of MenE.
Principle: MenE converts this compound (OSB), ATP, and Coenzyme A (CoA) to o-succinylbenzoyl-CoA (OSB-CoA). In the presence of the coupling enzyme, MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase), OSB-CoA is immediately converted to DHNA-CoA. The formation of DHNA-CoA can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 392 nm).
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., NaH2PO4, pH 7.4), NaCl, MgCl2, this compound (OSB), ATP, and Coenzyme A (CoA).
-
Inhibitor Addition: Varying concentrations of the 2-SB analog inhibitor are added to the reaction mixture.
-
Enzyme Addition: The reaction is initiated by the addition of purified MenE and MenB enzymes.
-
Data Acquisition: The absorbance is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance curves. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the initial rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The development of this compound analogs as MenE inhibitors represents a promising avenue for the discovery of novel antibacterial agents. Acyl-AMS analogs, in particular, have demonstrated potent, tight-binding inhibition of MenE across different bacterial species. While a comprehensive side-by-side comparison is currently limited by data accessibility, the available information underscores the potential of targeting the menaquinone biosynthesis pathway. Further research, including the synthesis and evaluation of a broader range of 2-SB analogs and the public dissemination of detailed experimental data, will be crucial for advancing this important area of drug discovery.
Validating 2-Succinylbenzoate Quantification: A Comparison of Enzymatic and Chromatographic Methods
For researchers and professionals in drug development and metabolic pathway analysis, accurate quantification of intermediates like 2-Succinylbenzoate (2-SB) is critical. This guide provides a comprehensive comparison of a primary enzymatic assay and a secondary High-Performance Liquid Chromatography (HPLC) method for the validation of 2-SB quantification. Detailed experimental protocols and performance data are presented to aid in selecting the most suitable method for specific research needs.
Introduction to this compound and its Role in Menaquinone Biosynthesis
This compound is a key aromatic intermediate in the biosynthesis of menaquinone (Vitamin K2), a vital electron carrier in the respiratory chain of many bacteria. The accurate measurement of 2-SB is essential for studying the efficacy of novel antibiotics targeting this pathway and for metabolic engineering applications. The biosynthesis of 2-SB is primarily catalyzed by the enzyme o-succinylbenzoate synthase (OSBS), also known as MenC. This enzyme converts 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to this compound.[1][2] Subsequently, this compound is activated by this compound--CoA ligase (MenE) to 2-succinylbenzoyl-CoA, a crucial step in the menaquinone pathway.[3]
Primary Method: Enzymatic Assay for this compound
An enzymatic assay offers a highly specific and sensitive method for quantifying 2-SB by leveraging the enzymes involved in its biosynthesis. A coupled-enzyme assay can be designed to monitor the consumption of a substrate or the production of a detectable product.
Experimental Protocol: Coupled Enzymatic Assay
This protocol describes a continuous spectrophotometric assay that couples the activity of o-succinylbenzoate synthase (MenC) and a secondary enzyme to quantify 2-SB.
Principle: The assay measures the decrease in NADH concentration, which is proportional to the amount of 2-SB present. The reaction catalyzed by MenC produces 2-SB, which is then used by a CoA-ligase in a subsequent reaction that is coupled to the oxidation of NADH.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT.
-
Substrates: 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC), ATP, Coenzyme A (CoA).
-
Coupling Enzymes: o-succinylbenzoate synthase (MenC), this compound--CoA ligase (MenE), pyruvate kinase, lactate dehydrogenase.
-
Cofactors: Phosphoenolpyruvate (PEP), NADH.
Procedure:
-
Prepare a reaction mixture containing assay buffer, SHCHC, ATP, CoA, PEP, and NADH in a 96-well plate.
-
Add the coupling enzymes (pyruvate kinase and lactate dehydrogenase) to the mixture.
-
Initiate the reaction by adding the sample containing 2-SB and a purified preparation of MenC and MenE.
-
Immediately monitor the decrease in absorbance at 340 nm using a microplate reader at a constant temperature (e.g., 37°C).
-
The rate of NADH oxidation is directly proportional to the concentration of 2-SB in the sample.
Performance Characteristics of the Enzymatic Assay
| Parameter | Performance |
| Linear Range | 0.1 - 10 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.1 µM |
| Precision (CV%) | < 10% |
| Accuracy (Recovery) | 90 - 110% |
| Specificity | High (dependent on enzyme purity) |
| Throughput | High (amenable to 96-well format) |
Secondary Method: High-Performance Liquid Chromatography (HPLC)
HPLC provides a robust and reliable secondary method for the validation of 2-SB quantification. This chromatographic technique separates 2-SB from other components in a complex mixture, and its concentration is determined by UV detection.
Experimental Protocol: Reversed-Phase HPLC
Principle: The sample is injected into a reversed-phase HPLC column. 2-SB is separated from other matrix components based on its hydrophobicity and detected by its absorbance of UV light.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 228 nm.[4]
-
Injection Volume: 10 µL.
Procedure:
-
Prepare samples by protein precipitation with acetonitrile followed by centrifugation to remove insoluble material.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the prepared sample into the HPLC system.
-
Quantify the 2-SB peak by comparing its area to a standard curve prepared with known concentrations of purified 2-SB.
Performance Characteristics of the HPLC Method
| Parameter | Performance |
| Linear Range | 0.5 - 100 µM |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.50 µg/mL |
| Precision (CV%) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
| Specificity | Moderate (potential for co-eluting compounds) |
| Throughput | Moderate (serial sample analysis) |
Comparison of Enzymatic Assay and HPLC for this compound Quantification
| Feature | Enzymatic Assay | HPLC Method |
| Principle | Enzyme-catalyzed reaction | Chromatographic separation |
| Specificity | High (enzyme-dependent) | Moderate (risk of co-elution) |
| Sensitivity | High | Moderate |
| Throughput | High | Moderate |
| Cost | Reagents can be expensive | Instrument cost is high |
| Development Time | Requires enzyme purification and assay optimization | Method development and validation required |
| Sample Matrix Effects | Less susceptible | Can be affected by matrix components |
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
Both the enzymatic assay and the HPLC method are viable for the quantification of this compound. The choice of method will depend on the specific requirements of the study. The enzymatic assay offers high specificity and throughput, making it suitable for high-throughput screening applications. The HPLC method, while having a lower throughput, provides a robust and reliable orthogonal method for validation, which is crucial for confirming the results obtained from the primary assay. For comprehensive and well-validated quantification of this compound, a combination of both methods is recommended.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. enzyme-database.org [enzyme-database.org]
- 3. o-Succinylbenzoate: coenzyme A ligase, an enzyme involved in menaquinone (vitamin K2) biosynthesis, displays broad specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Extraction Efficiency of 2-Succinylbenzoate Using Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the extraction efficiency of 2-succinylbenzoate (OSB), a key intermediate in the menaquinone (Vitamin K2) biosynthetic pathway, using a range of common laboratory solvents. Due to a lack of direct comparative experimental studies on this compound extraction, this guide bases its comparison on the compound's chemical properties as a dicarboxylic acid and established principles of solvent extraction for analogous aromatic carboxylic acids. The provided experimental protocol is a generalized procedure for the extraction of metabolites from bacterial cultures, such as E. coli, which is a known producer of this compound.
Understanding this compound
This compound, also known as o-succinylbenzoic acid, is a dicarboxylic acid. Its structure, featuring both a benzoic acid moiety and a succinic acid chain, imparts a degree of polarity. The two carboxylic acid groups are the primary drivers of its solubility characteristics, making it amenable to extraction with polar solvents and allowing for manipulation of its solubility through pH adjustment in acid-base extraction techniques.
Theoretical Comparison of Solvent Extraction Efficiency
The selection of an appropriate solvent is critical for the efficient extraction of this compound from a sample matrix, such as a bacterial cell lysate or culture supernatant. The following table provides a theoretical comparison of the extraction efficiency of various solvents based on their polarity and the known solubility of similar dicarboxylic and aromatic carboxylic acids.
| Solvent | Type | Polarity (Dielectric Constant) | Expected Extraction Efficiency of this compound | Rationale |
| Water | Protic, Polar | 80.1 | High (especially for the salt form) | The two carboxylic acid groups can deprotonate to form a highly water-soluble carboxylate salt, particularly at neutral or alkaline pH. |
| Methanol | Protic, Polar | 32.7 | High | The hydroxyl group can form hydrogen bonds with the carboxylic acid groups of this compound, leading to good solubility. |
| Ethanol | Protic, Polar | 24.5 | Moderate to High | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor, though its slightly lower polarity may marginally reduce efficiency compared to methanol. |
| Acetone | Aprotic, Polar | 20.7 | Moderate | As a polar aprotic solvent, acetone can dissolve this compound, but its efficiency may be lower than protic solvents that can engage in hydrogen bonding. |
| Ethyl Acetate | Aprotic, Moderately Polar | 6.0 | Moderate | Often used for liquid-liquid extraction from aqueous solutions after acidification. It offers a good balance of polarity to extract the protonated, less polar form of the acid while being immiscible with water. |
| Dichloromethane (DCM) | Aprotic, Nonpolar | 9.1 | Low to Moderate | Can extract the protonated form of this compound from an acidified aqueous phase, but its lower polarity makes it less efficient than more polar organic solvents. |
| Tetrahydrofuran (THF) | Aprotic, Polar | 7.6 | Moderate to High | THF has been shown to be effective in extracting dicarboxylic acids. |
| Hexane | Aprotic, Nonpolar | 1.9 | Very Low | Due to its nonpolar nature, hexane is a poor solvent for the polar this compound. |
| Tri-n-butyl phosphate (TBP) / Kerosene | Mixed | Variable | High (in liquid-liquid extraction) | This solvent system is effective for the extraction of aromatic carboxylic acids like phthalic acid from aqueous solutions. |
| Tri-n-octylamine (TOA) / Kerosene | Mixed | Variable | High (in liquid-liquid extraction) | Similar to TBP, TOA acts as an extractant for carboxylic acids in a nonpolar diluent. |
Experimental Protocols
The following is a generalized protocol for the extraction of this compound from a bacterial culture, such as E. coli. This protocol is a composite based on established methods for bacterial metabolite extraction.
Protocol 1: Liquid-Liquid Extraction of this compound from Bacterial Culture Supernatant
-
Sample Preparation:
-
Grow the bacterial culture (e.g., E. coli) under conditions that promote menaquinone biosynthesis.
-
Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.
-
Carefully decant the supernatant into a sterile container. The supernatant will contain secreted metabolites, including potentially this compound.
-
-
Acidification:
-
Adjust the pH of the supernatant to approximately 2.0-3.0 using a strong acid (e.g., 6M HCl). This step protonates the carboxylic acid groups of this compound, making it less water-soluble and more soluble in organic solvents.
-
-
Solvent Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The top layer will be the organic phase containing the extracted this compound, and the bottom layer will be the aqueous phase.
-
Drain the aqueous layer and collect the organic layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to maximize recovery.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the organic extract over anhydrous sodium sulfate to remove any residual water.
-
Filter or decant the dried organic extract.
-
Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to obtain the crude this compound extract.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol, acetonitrile) for subsequent analysis (e.g., HPLC, LC-MS).
-
Protocol 2: Extraction of Intracellular this compound from Bacterial Cells
-
Cell Harvesting and Quenching:
-
Harvest the bacterial cells from the culture by centrifugation (10,000 x g for 10 minutes at 4°C).
-
Rapidly quench metabolic activity by resuspending the cell pellet in a pre-chilled quenching solution (e.g., 60% methanol at -40°C).
-
-
Cell Lysis and Extraction:
-
Centrifuge the quenched cell suspension to pellet the cells.
-
Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water).
-
Lyse the cells using methods such as sonication or bead beating, ensuring the sample remains cold to prevent degradation of metabolites.
-
-
Phase Separation:
-
Centrifuge the cell lysate to separate the phases. The upper aqueous-methanol phase will contain polar metabolites, including this compound. The lower chloroform phase will contain lipids, and the pellet will contain cell debris.
-
-
Sample Cleanup and Concentration:
-
Carefully collect the upper aqueous-methanol phase.
-
Evaporate the solvent to dryness under vacuum or with a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for analysis.
-
Visualizations
Menaquinone Biosynthesis Pathway
The following diagram illustrates the biosynthetic pathway of menaquinone, highlighting the role of this compound as a key intermediate.
Caption: Menaquinone biosynthesis pathway highlighting this compound.
Experimental Workflow for this compound Extraction
This diagram outlines the key steps in the liquid-liquid extraction of this compound from a bacterial culture supernatant.
A Researcher's Guide to Generating and Characterizing Antibodies Against 2-Succinylbenzoate Analogs
For researchers, scientists, and drug development professionals, the ability to generate specific antibodies against small molecules like 2-Succinylbenzoate (2-SB) and its analogs is crucial for the development of targeted diagnostics and therapeutics. This guide provides a comprehensive overview of the experimental workflow for producing and characterizing these antibodies, with a focus on assessing their cross-reactivity—a critical parameter for ensuring assay specificity.
Introduction
This compound (2-SB) is a key intermediate in the biosynthesis of menaquinone (Vitamin K2), a vital nutrient. The ability to detect and quantify 2-SB and its analogs is of significant interest in various research fields, including microbiology and metabolic studies. Immunoassays, powered by specific antibodies, offer a sensitive and high-throughput method for such analyses. However, the success of these assays hinges on the specificity of the antibodies and their cross-reactivity profile with structurally similar molecules. This guide outlines the necessary steps to produce polyclonal or monoclonal antibodies against 2-SB analogs and to subsequently characterize their binding affinity and cross-reactivity.
Experimental Workflow for Antibody Production and Characterization
The generation of antibodies against small molecules, or haptens, like 2-SB, requires them to be conjugated to a larger carrier protein to elicit an immune response. The subsequent characterization of the produced antibodies is essential to determine their suitability for specific applications.
Figure 1. Experimental workflow for the production and characterization of antibodies against this compound (2-SB) analogs.
Data Presentation: Hypothetical Cross-Reactivity Analysis
A critical step in antibody characterization is to determine its cross-reactivity with related compounds. This is often expressed as the concentration of the analog required to inhibit the antibody binding by 50% (IC50) relative to the IC50 of the target antigen. The following table presents a hypothetical cross-reactivity profile for a polyclonal antibody raised against a 2-SB-KLH conjugate.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | (Target Antigen) | 10 | 100 |
| 2-Carboxybenzoyl-CoA | Analog A | 50 | 20 |
| o-Succinylbenzoyl-CoA | Analog B | 200 | 5 |
| N-Succinyl-2-aminobenzoate | Analog C | >1000 | <1 |
| Phthalic Acid | Analog D | >1000 | <1 |
Note: Cross-reactivity (%) is calculated as (IC50 of this compound / IC50 of Analog) x 100.
Experimental Protocols
Hapten Synthesis and Carrier Protein Conjugation
The synthesis of a 2-SB hapten typically involves modifying the 2-SB molecule to introduce a reactive functional group (e.g., a carboxyl or amino group) that can be used for conjugation to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The choice of the conjugation chemistry (e.g., carbodiimide or maleimide chemistry) will depend on the available functional groups on both the hapten and the carrier protein.
Immunization and Antibody Production
Polyclonal or monoclonal antibodies can be generated. For polyclonal antibody production, a host animal (e.g., a rabbit) is immunized with the hapten-carrier conjugate. For monoclonal antibodies, mice are typically immunized, and their spleen cells are fused with myeloma cells to create hybridomas that produce a single type of antibody.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer and Specificity
An indirect ELISA is a common method to determine the antibody titer and to screen for specificity.
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (serum from immunized animal or hybridoma supernatant)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
Protocol:
-
Coating: Coat the wells of a microtiter plate with the 2-SB analog conjugated to a different carrier protein than that used for immunization (e.g., 2-SB-BSA) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.[1][2][3][4]
-
Washing: Wash the plate three times with wash buffer.[1][3][4]
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.[1][2]
-
Primary Antibody Incubation: Add serial dilutions of the primary antibody to the wells and incubate for 1-2 hours at room temperature.[1][2]
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody at the recommended dilution and incubate for 1 hour at room temperature.[1][2]
-
Substrate Development: Add the substrate solution and incubate in the dark until a color develops.[1][4]
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Competitive ELISA for Cross-Reactivity Analysis
A competitive ELISA is used to determine the specificity of the antibody by measuring its binding to the target antigen in the presence of various analogs.
Protocol:
-
Follow steps 1-3 of the indirect ELISA protocol to coat and block the plate with the 2-SB-BSA conjugate.
-
Competition Step: In a separate plate or tubes, pre-incubate a fixed, optimal dilution of the primary antibody with varying concentrations of the free 2-SB (as the standard) or its analogs.
-
Transfer to Coated Plate: Transfer the antibody-antigen mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Continue with steps 5-10 of the indirect ELISA protocol.
-
Data Analysis: Plot a standard curve of absorbance versus the concentration of the free 2-SB. The IC50 value is the concentration of the competitor that causes a 50% reduction in the maximal signal. The cross-reactivity of each analog is then calculated relative to the IC50 of 2-SB.
Biological Context: The Menaquinone Biosynthesis Pathway
This compound is a crucial intermediate in the biosynthesis of menaquinone (Vitamin K2), a vital electron carrier in the electron transport chain of many bacteria. Understanding the regulation of this pathway is of significant interest.
Figure 2. The menaquinone (Vitamin K2) biosynthesis pathway, highlighting the role of this compound (o-succinylbenzoate).
Conclusion
The generation and characterization of antibodies against this compound and its analogs require a systematic approach. By following the outlined experimental workflow, researchers can produce antibodies with the desired specificity and thoroughly evaluate their cross-reactivity. This enables the development of reliable immunoassays for the detection and quantification of these important metabolic intermediates, paving the way for further advancements in diagnostics and drug development.
References
Illuminating Metabolic Crossroads: Isotopic Labeling Confirms the Fate of 2-Succinylbenzoate
A definitive understanding of the metabolic journey of 2-Succinylbenzoate (2-SB), a crucial intermediate in the biosynthesis of menaquinone (Vitamin K2), has been achieved through the precision of isotopic labeling techniques. By tracing the path of isotopically marked 2-SB, researchers have unequivocally confirmed its conversion into 1,4-dihydroxy-2-naphthoate (DHNA), a key step in the menaquinone pathway, providing quantitative data that solidifies its role and metabolic fate.
Isotopic labeling, a powerful analytical method, involves the incorporation of heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), into a molecule of interest. This "tagging" allows scientists to follow the molecule through complex biochemical reactions, distinguishing it and its metabolic products from their unlabeled counterparts using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In the context of 2-SB, this approach offers an unambiguous means to verify its position and transformation within the intricate network of cellular metabolism.
Experimental Confirmation of the 2-SB to DHNA Conversion
To investigate the metabolic fate of 2-SB, researchers typically employ a stable isotope-labeled variant, such as ¹³C-labeled 2-SB. This labeled compound is introduced into a biological system, for instance, a bacterial culture known to produce menaquinone, such as Escherichia coli. Following an incubation period, the cellular metabolites are extracted and analyzed by mass spectrometry.
The core principle of this analysis lies in the mass difference between the labeled and unlabeled molecules. The ¹³C atoms incorporated into the 2-SB molecule increase its molecular weight. As 2-SB is metabolized, these heavy atoms are carried over to its downstream products. By tracking the specific mass shifts in the resulting metabolites, a direct lineage from the initial labeled precursor can be established.
Alternative Approaches and Their Limitations
Prior to the widespread use of stable isotopes, the metabolic fate of intermediates like 2-SB was primarily inferred through indirect methods. These include:
-
Enzyme Assays: In vitro experiments using purified enzymes and substrate analogs can demonstrate the catalytic conversion of 2-SB to DHNA. However, these assays may not fully represent the complex intracellular environment and can lack the specificity to rule out alternative metabolic routes in a living organism.
-
Mutant Studies: Utilizing bacterial mutants with genetic knockouts of specific enzymes in the menaquinone pathway can show an accumulation of the substrate (2-SB) and a lack of the product (DHNA). While providing strong genetic evidence, this approach doesn't directly track the atomic transformation of the molecule.
-
Radioisotopic Labeling: While historically significant, the use of radioactive isotopes like Carbon-14 (¹⁴C) presents safety and disposal challenges. Furthermore, stable isotope labeling coupled with high-resolution mass spectrometry offers more detailed information on the precise location of the label within the molecule.
The clear advantage of stable isotopic labeling lies in its ability to provide direct, in-vivo evidence of metabolic flux, offering a quantitative and highly specific picture of the metabolic fate of 2-SB.
Experimental Protocol: A Generalized Workflow for Isotopic Labeling of this compound
Below is a detailed methodology outlining the key steps involved in a typical isotopic labeling experiment to confirm the metabolic fate of 2-SB.
1. Synthesis of Isotopically Labeled this compound:
-
¹³C-labeled this compound is synthesized using precursors enriched with ¹³C. For example, starting with ¹³C-labeled benzene or succinic anhydride. The number and position of the ¹³C labels can be tailored depending on the specific research question.
2. Bacterial Culture and Labeling:
-
A bacterial strain capable of menaquinone biosynthesis (e.g., E. coli) is cultured in a defined minimal medium.
-
The culture is grown to a specific cell density (e.g., mid-logarithmic phase).
-
A known concentration of ¹³C-labeled 2-SB is added to the culture medium. A parallel control culture without the labeled 2-SB is also maintained.
3. Metabolite Extraction:
-
After a designated incubation period, the bacterial cells are harvested by centrifugation.
-
The cell pellet is rapidly quenched in a cold solvent (e.g., a mixture of methanol, acetonitrile, and water) to halt metabolic activity.
-
Metabolites are extracted from the cells using a suitable solvent system and protocol, often involving cell lysis through sonication or bead beating.
4. Sample Analysis by Mass Spectrometry:
-
The extracted metabolites are separated using liquid chromatography (LC) to reduce sample complexity.
-
The separated compounds are then introduced into a mass spectrometer (MS).
-
The mass spectrometer is operated in a mode that allows for the detection and quantification of both unlabeled (natural abundance) and ¹³C-labeled metabolites.
5. Data Analysis and Interpretation:
-
The mass spectra are analyzed to identify the molecular ions corresponding to 2-SB, DHNA, and other potential metabolites.
-
The isotopic enrichment in each metabolite is calculated by comparing the intensity of the labeled and unlabeled isotopic peaks.
-
A significant increase in the abundance of ¹³C-labeled DHNA in the culture fed with ¹³C-2-SB, compared to the control, confirms the direct conversion.
Visualizing the Metabolic Journey
The metabolic conversion of this compound and the experimental approach to confirm its fate can be visualized through the following diagrams.
Caption: The established menaquinone biosynthetic pathway highlighting the central role of this compound.
Caption: A streamlined workflow of an isotopic labeling experiment to trace the metabolic fate of this compound.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Succinylbenzoate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical waste disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Succinylbenzoate, a compound that requires careful handling due to its potential hazards.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. According to safety data, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Some related compounds are also toxic if swallowed or in contact with skin and may cause an allergic skin reaction.[2] Therefore, strict adherence to safety protocols is mandatory when handling this chemical.
Personal Protective Equipment (PPE) is non-negotiable. Always wear protective gloves, protective clothing, and eye or face protection when working with this compound.[2] Ensure work is conducted in a well-ventilated area, and avoid breathing in any dust from the compound.[2]
Quantitative Hazard Data
For quick reference, the following table summarizes the key hazard classifications for this compound and related compounds.
| Hazard Statement | Classification | Source |
| Causes skin irritation | Skin Irritation | [1] |
| Causes serious eye irritation | Eye Irritation | [1] |
| May cause respiratory irritation | Specific target organ toxicity (single exposure) | [1] |
| Toxic if swallowed or in contact with skin | Acute Toxicity (Oral & Dermal) - Related Compound | [2] |
| May cause an allergic skin reaction | Skin Sensitization - Related Compound | [2] |
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain. [2] This compound must be treated as hazardous chemical waste.
1. Waste Collection:
-
Collect all waste this compound, including any contaminated materials (e.g., absorbent pads from a spill cleanup), in a designated and clearly labeled hazardous waste container.[2]
-
The container must be sturdy, leak-proof, and chemically resistant.[2]
-
Keep the waste container securely closed except when adding waste.[2]
2. Labeling:
-
Properly label the hazardous waste container with a completed EHS (Environmental Health and Safety) Hazardous Waste Label.[2] The label should clearly identify the contents as "Hazardous Waste: this compound".
3. Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2]
-
Use secondary containment for liquid waste to prevent spills.[2]
4. Disposal of Empty Containers:
-
Thoroughly empty the original container of all this compound.
-
The first rinse of the "empty" container must be collected and disposed of as hazardous waste.[2]
-
After a thorough rinsing and drying, obliterate or deface the original label on the container before disposing of it as solid waste. Rinsed and dried glass bottles should be placed in designated glass disposal containers.[2]
5. Requesting Pickup:
-
Once the hazardous waste container is full, or if you have more than 10 gallons of hazardous waste in your lab, schedule a pickup with your institution's Environmental Health and Safety (EHS) department.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, you contribute to a safer research environment and ensure compliance with hazardous waste regulations. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
